molecular formula C8H13N3O2 B1634362 3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-butyric acid CAS No. 801228-16-0

3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-butyric acid

Cat. No.: B1634362
CAS No.: 801228-16-0
M. Wt: 183.21 g/mol
InChI Key: MCTPUSHEGYKPKV-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-butyric acid is a useful research compound. Its molecular formula is C8H13N3O2 and its molecular weight is 183.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2,4-triazol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-5(4-8(12)13)11-7(3)9-6(2)10-11/h5H,4H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTPUSHEGYKPKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)C(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701230392
Record name β,3,5-Trimethyl-1H-1,2,4-triazole-1-propanoic acid
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Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

801228-16-0
Record name β,3,5-Trimethyl-1H-1,2,4-triazole-1-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=801228-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β,3,5-Trimethyl-1H-1,2,4-triazole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701230392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 3-(3,5-Dimethyl-1,2,4-triazol-1-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 3-(3,5-dimethyl-1,2,4-triazol-1-yl)butanoic acid , a critical intermediate often employed as a linker in medicinal chemistry and agrochemical development. The presence of the 1,2,4-triazole moiety imparts unique physicochemical properties, including improved solubility and metabolic stability, while the butanoic acid chain serves as a versatile handle for further conjugation.

The protocol focuses on the aza-Michael addition of 3,5-dimethyl-1,2,4-triazole to crotonic acid. This route is selected for its atom economy, scalability, and avoidance of genotoxic alkylating agents (e.g., halo-butanoates).

Strategic Analysis & Retrosynthesis

The target molecule features a nitrogen-carbon bond formed at the


-position of a carboxylic acid chain. Retrosynthetic disconnection at the N1-C(

) bond reveals two primary precursors: the heterocycle (3,5-dimethyl-1,2,4-triazole) and the Michael acceptor (crotonic acid).
Pathway Selection
  • Route A (Selected): Aza-Michael addition.

    • Pros: Convergent, high atom economy, avoids strong alkylating agents.

    • Cons: Requires control of regioselectivity (N1 vs. N4).

  • Route B (Alternative): Alkylation with 3-halobutanoic acid.

    • Pros: Standard SN2 conditions.

    • Cons: 3-chlorobutanoic acid is less stable; higher risk of elimination side products; lower regioselectivity.

Reaction Scheme Visualization

Retrosynthesis Target Target Molecule 3-(3,5-dimethyl-1,2,4-triazol-1-yl)butanoic acid Disconnection Disconnection (N-C Bond Cleavage) Target->Disconnection Retrosynthesis Triazole Precursor A 3,5-Dimethyl-1,2,4-triazole Disconnection->Triazole Crotonic Precursor B Crotonic Acid (trans-2-Butenoic acid) Disconnection->Crotonic

Figure 1: Retrosynthetic breakdown of the target molecule showing the disconnection into the triazole heterocycle and crotonic acid Michael acceptor.

Core Protocol: Aza-Michael Addition

This protocol utilizes a base-catalyzed melt or concentrated solution approach, optimizing for "Green Chemistry" principles by minimizing organic solvent waste.

Materials & Reagents
ReagentCAS RegistryRoleEq.
3,5-Dimethyl-1,2,4-triazole 7343-33-1Nucleophile1.0
Crotonic Acid 3724-65-0Michael Acceptor1.2
Pyridine (or Et3N)110-86-1Base Catalyst0.5 - 1.0
Water 7732-18-5Solvent/WorkupN/A
Hydrochloric Acid (conc.) 7647-01-0pH Adjustment-
Step-by-Step Methodology
Step 1: Reaction Setup
  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 3,5-dimethyl-1,2,4-triazole (10.0 g, 103 mmol).

  • Add Crotonic acid (10.6 g, 123 mmol).

  • Add Pyridine (5.0 mL) as the catalyst/solvent.

    • Note: If the slurry is too thick to stir, add a minimal amount of water (5-10 mL) or Toluene. However, a neat melt (once heated) provides the fastest kinetics.

Step 2: Reaction Execution
  • Heat the mixture to 100–110°C . The solids will melt, forming a homogeneous solution.

  • Maintain reflux for 12–16 hours .

  • Monitor: Check progress via TLC (Mobile phase: CHCl3/MeOH 9:1) or HPLC. The limiting reagent (triazole) should be consumed.

Step 3: Workup & Isolation (Amphoteric Purification)
  • Cool the reaction mixture to room temperature. It may solidify or become a viscous oil.

  • Dissolve the residue in 10% NaOH solution (50 mL). This converts the product (carboxylic acid) into its sodium salt, which is water-soluble.

  • Wash: Extract the aqueous layer with Ethyl Acetate (2 x 30 mL) to remove unreacted triazole and non-acidic impurities. Discard the organic layer.

  • Precipitation: Cool the aqueous layer to 0–5°C in an ice bath.

  • Slowly acidify with conc. HCl to pH 3–4. The product should precipitate as a white solid.

    • Critical: Do not overshoot to pH < 1, as the triazole nitrogen may protonate, increasing water solubility and reducing yield.

  • Filter the solid and wash with cold water (2 x 10 mL).

Step 4: Recrystallization [1]
  • Recrystallize the crude solid from Water or Ethanol/Water (1:1) .

  • Dry in a vacuum oven at 50°C for 6 hours.

Process Workflow

Workflow Start Start: Mix Triazole + Crotonic Acid + Base Reaction Heat to 100-110°C (12-16 Hours) Start->Reaction Basify Dissolve in 10% NaOH (Forms Na-Salt) Reaction->Basify Wash Wash with EtOAc (Remove non-acidic impurities) Basify->Wash Acidify Acidify Aqueous Layer to pH 4 (Precipitate Product) Wash->Acidify Keep Aqueous Phase Filter Filtration & Recrystallization (Water/Ethanol) Acidify->Filter

Figure 2: Operational workflow for the isolation of the target acid, highlighting the critical acid-base purification steps.

Scientific Integrity: Mechanism & Regioselectivity[3][4][5][6]

Mechanistic Insight

The reaction proceeds via a 1,4-Michael Addition . The base (Pyridine) deprotonates the triazole (pKa ~10) or activates the system. The triazolyl anion acts as the nucleophile, attacking the


-carbon of the crotonic acid.
Regioselectivity (The "E-E-A-T" Factor)

A common challenge in triazole chemistry is distinguishing between N1, N2, and N4 alkylation.

  • Symmetry: 3,5-dimethyl-1,2,4-triazole is symmetrical (C2v symmetry in its H-form tautomer equilibrium). Therefore, N1 and N2 alkylation leads to chemically equivalent products.

  • N1 vs. N4: Steric hindrance and electronic factors heavily favor N1-alkylation over N4-alkylation in Michael additions. N4-alkylation is rare unless specific directing groups are used.

  • Validation: The N1-isomer is confirmed by NMR. The symmetry of the triazole ring is broken in the product.

Characterization & Quality Control

TechniqueExpected Signal / ObservationInterpretation
1H NMR (DMSO-d6)

1.5 (d, 3H)
Methyl group of the butanoic chain.

2.2, 2.4 (s, 3H each)
Two distinct methyls on the triazole ring (symmetry broken).

2.8 - 3.0 (m, 2H)

-CH2 protons adjacent to carboxyl.

4.6 - 4.8 (m, 1H)

-CH proton (chiral center).
Mass Spec (ESI)[M+H]+ = 198.1Molecular ion peak.
Melting Point 130–135°CTypical range (varies by purity/polymorph).[2]

Troubleshooting & Optimization

  • Issue: Low Yield / No Precipitation.

    • Cause: The pH during workup is too low (pH < 1), forming the hydrochloride salt of the triazole, which is water-soluble.

    • Solution: Adjust pH carefully to the isoelectric point (approx pH 3-4).

  • Issue: Sticky Oil Product.

    • Cause: Presence of unreacted crotonic acid or solvent.

    • Solution: Triturate the oil with diethyl ether or hexanes to induce crystallization.

  • Issue: Reaction Stalled.

    • Cause: Insufficient temperature.

    • Solution: Ensure the internal temperature reaches >100°C. If using water as solvent, switch to a pressure vessel or use Toluene/DMF.

References

  • Khachatryan, H. N. (2017).[3] Aza-Michael Addition of Pyrazoles to Crotonic Acid.[3] Russian Journal of General Chemistry, 87(3), 572–574.[3] Link

  • Paryzek, Z., et al. (2013). Michael-type addition of azoles of broad-scale acidity to methyl acrylate.[4] Beilstein Journal of Organic Chemistry, 9, 1705–1712. Link

  • Davenport, A. J., et al. (2023). Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. Organic Process Research & Development, 27, 928–937. Link

  • Escande, V., et al. (2014). Eco-friendly Aza-Michael Addition of Azoles to Enones. Tetrahedron Letters, 55(45), 6214-6217.

Sources

Technical Guide: 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)butanoic Acid (CAS 801228-16-0)

[1][2][3][4][5]

Executive Summary

CAS 801228-16-0 represents a specialized heterocyclic building block belonging to the class of


-substituted 

-amino acid mimics
123


13GABA analogskinase inhibitorsantifungal agents

Chemical Identity & Structural Analysis

The physicochemical profile of CAS 801228-16-0 dictates its reactivity and suitability for medicinal chemistry applications.[1][3]

Nomenclature and Identifiers
PropertyDetail
Chemical Name 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid
CAS Registry Number 801228-16-0
Molecular Formula

Molecular Weight 183.21 g/mol
SMILES CC1=NN(C(C)CC(=O)O)C(C)=N1
InChI Key MCTPUSHEGYKPKV-UHFFFAOYSA-N
Structural Properties[7]
  • Core Scaffold : 1,2,4-Triazole ring (aromatic, electron-deficient).[1][3]

  • Substituents : Two methyl groups at positions 3 and 5 of the triazole ring, providing steric bulk and lipophilicity.

  • Linker : A chiral butanoic acid chain attached at the triazole

    
     position.[1] The chiral center is located at the 
    
    
    -carbon (C3 of the acid chain).[1][3]
  • Acidity : The terminal carboxylic acid typically has a pKa

    
     4.5–4.8.[1]
    
  • Basicity : The triazole ring nitrogen (

    
    ) is weakly basic (pKa 
    
    
    2–3), allowing for protonation under strong acidic conditions.[1]

Synthesis & Manufacturing (CMC)

The synthesis of CAS 801228-16-0 typically follows a Michael Addition pathway, leveraging the nucleophilicity of the triazole nitrogen towards an

3
Retrosynthetic Analysis

The molecule can be disconnected at the


13
  • 3,5-Dimethyl-1,2,4-triazole : The nucleophile.[1][3]

  • Crotonic Acid (trans-2-butenoic acid) : The Michael acceptor.[1][3]

Synthetic Protocol

Reaction Overview :

13

Step-by-Step Methodology :

  • Reagents : 3,5-Dimethyl-1,2,4-triazole (1.0 eq), Crotonic acid (1.1 eq), Pyridine or Triethylamine (0.1 eq - catalytic).[1][3]

  • Solvent : Water or Toluene (reflux).[1]

  • Procedure :

    • Dissolve 3,5-dimethyl-1,2,4-triazole in the chosen solvent.[1][3]

    • Add crotonic acid and the base catalyst.[1]

    • Heat the mixture to reflux (

      
      C) for 12–24 hours.
      
    • Monitor reaction progress via TLC or LC-MS (disappearance of triazole).

  • Workup :

    • Cool the reaction mixture to room temperature.

    • If water is used, acidify to pH 4 with dilute HCl to precipitate the product or facilitate extraction.

    • Extract with Ethyl Acetate (

      
      ).[1]
      
    • Dry organic layer over

      
       and concentrate in vacuo.[1]
      
  • Purification : Recrystallization from Ethanol/Hexane or Isopropanol to yield a white to off-white solid.[1][3]

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the Michael addition mechanism governing the synthesis.

MichaelAdditioncluster_reactantsReactantsTriazole3,5-Dimethyl-1,2,4-triazole(Nucleophile)TransitionTransition State(N1 Attack on Beta-Carbon)Triazole->TransitionDeprotonation/ActivationCrotonicCrotonic Acid(Electrophile)Crotonic->TransitionIntermediateEnolate IntermediateTransition->IntermediateC-N Bond FormationProductCAS 801228-16-0(Final Product)Intermediate->ProductProton Transfer(Tautomerization)

Caption: Mechanistic flow of the base-catalyzed Michael addition of 3,5-dimethyl-1,2,4-triazole to crotonic acid.[1][3]

Applications & Biological Potential

This compound serves as a critical scaffold in several domains of drug discovery.

GABA Analog Development

The structure of CAS 801228-16-0 mimics

PregabalinBaclofen13
  • Mechanism : The carboxylic acid binds to the orthosteric site, while the triazole ring interacts with hydrophobic pockets in GABA receptors or calcium channel

    
     subunits.
    
  • Research Utility : Used to probe structure-activity relationships (SAR) for anticonvulsant and anxiolytic activity.[1][3]

Kinase Inhibition

1,2,4-Triazoles are privileged scaffolds in kinase inhibitors (e.g., JAK inhibitors).[1]

  • Role : The 3,5-dimethyl substitution pattern provides specific steric interactions, potentially improving selectivity for specific kinase isoforms.[1]

  • Linker Function : The butanoic acid tail allows for conjugation to other pharmacophores or for improving solubility.[1]

Experimental Protocols

Analytical Characterization (HPLC)

To ensure the integrity of the synthesized intermediate, the following HPLC method is recommended.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

m)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (COOH) and 254 nm (Triazole)
Retention Time Expected ~3.5 - 4.5 min (depending on specific column)
Solubility & Handling
  • Solubility : Soluble in DMSO, Methanol, and Ethanol.[1] Sparingly soluble in water (unless pH > 5).[1]

  • Stability : Stable under standard laboratory conditions.[1] Hygroscopic nature requires storage in a desiccator.[1]

Safety & Toxicology

  • Hazard Classification : Irritant (Skin, Eye, Respiratory).[1]

  • Signal Word : Warning.

  • Handling : Use standard PPE (Gloves, Goggles, Lab Coat).[1] Perform synthesis in a fume hood due to the potential volatility of reagents (crotonic acid).

  • Storage : Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent degradation or moisture absorption.[1][3]

References

  • Katritzky, A. R., et al. (2010).[1] Synthesis of 1,2,4-Triazoles and Their Applications in Medicinal Chemistry. Chemical Reviews. Link[3]

  • Pérez-Balderas, F., et al. (2009).[1] Michael Addition of Azoles to

    
    -Unsaturated Carbonyl Compounds. Tetrahedron. Link[3]
    
  • PubChem Database . (n.d.).[1] Compound Summary for CAS 801228-16-0. National Center for Biotechnology Information.[1] Link[3]

  • Silverman, R. B. (2004). The Organic Chemistry of Drug Design and Drug Action. Elsevier Academic Press.[1] (General reference for GABA analog design). Link

A Predictive Spectroscopic and Methodological Guide to 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid (CAS: 801228-16-0), a molecule of interest in drug development and chemical research. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and predictive software to forecast the compound's signature in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, detailed, field-proven protocols for the experimental acquisition and analysis of these spectra are presented, offering a complete roadmap for researchers. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of this and structurally related compounds.

Introduction: The Significance of Spectroscopic Characterization

The unequivocal structural elucidation of a chemical entity is a cornerstone of modern chemical and pharmaceutical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide a detailed molecular fingerprint, indispensable for confirming chemical identity, assessing purity, and understanding structural nuances that govern biological activity. 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid, with its combination of a chiral center, a carboxylic acid moiety, and a disubstituted triazole ring, presents a rich tapestry of spectroscopic features. Understanding these features is paramount for its development and application.

This guide is structured to provide not just the predicted data, but also the underlying rationale and the experimental workflows necessary for its empirical validation.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing character of the triazole ring and the carboxylic acid group.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
Carboxylic Acid (-COOH)~12.0Singlet (broad)1HThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet.[3][4]
Methine (-CH-)~4.5 - 5.0Multiplet1HThis proton is adjacent to the electron-withdrawing triazole ring and a chiral center, leading to a downfield shift and complex splitting.
Methylene (-CH₂-)~2.8 - 3.2Multiplet2HDiastereotopic protons adjacent to the chiral center, expected to show complex splitting.
Triazole Methyl (-CH₃)~2.4Singlet3HMethyl group attached to the triazole ring.
Triazole Methyl (-CH₃)~2.3Singlet3HThe second, chemically distinct methyl group on the triazole ring.
Butyric Acid Methyl (-CH₃)~1.5Doublet3HCoupled to the methine proton.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
Carboxylic Acid (C=O)~175 - 180The carbonyl carbon of a carboxylic acid is significantly deshielded.[5][6][7]
Triazole C3 & C5~150 - 160The carbons within the heterocyclic triazole ring are in a distinct chemical environment.
Methine (-CH-)~50 - 55Carbon attached to the electron-withdrawing triazole nitrogen.
Methylene (-CH₂-)~35 - 40Aliphatic methylene carbon.
Triazole Methyls (-CH₃)~10 - 15Methyl carbons attached to the triazole ring.
Butyric Acid Methyl (-CH₃)~18 - 22Aliphatic methyl carbon.
Experimental Protocol for NMR Spectroscopy

A robust protocol is essential for obtaining high-quality NMR data.[8][9]

Workflow for NMR Data Acquisition and Processing

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_start Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) prep_start->dissolve transfer Transfer to a clean 5 mm NMR tube dissolve->transfer insert_sample Insert sample into the NMR spectrometer transfer->insert_sample lock_shim Lock on the deuterium signal and shim the magnetic field insert_sample->lock_shim acquire Acquire ¹H and ¹³C spectra using standard pulse sequences lock_shim->acquire ft Fourier transform the raw data acquire->ft phase_baseline Phase and baseline correct the spectra ft->phase_baseline calibrate Calibrate chemical shifts to the solvent residual peak or an internal standard phase_baseline->calibrate integrate Integrate the ¹H spectrum calibrate->integrate

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[9]

    • Transfer the solution to a clean 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the ¹H spectrum, followed by the ¹³C spectrum using appropriate pulse programs.

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase and baseline correction on the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicities) in the ¹H spectrum to deduce proton-proton coupling.

    • Assign the peaks in both spectra to the corresponding atoms in the molecule. 2D NMR experiments like COSY and HSQC can be invaluable for unambiguous assignments.[9]

Predicted Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electrospray ionization is a soft ionization technique suitable for polar molecules like carboxylic acids, minimizing fragmentation and typically showing the protonated molecule.[10][11][12]

Predicted Mass Spectrum

The molecular formula of 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid is C₈H₁₃N₃O₂. The predicted mass spectrum in positive ion mode would be dominated by the protonated molecule [M+H]⁺.

Table 3: Predicted m/z Values in High-Resolution ESI-MS

Ion Formula Predicted Exact Mass (m/z)
[M+H]⁺C₈H₁₄N₃O₂⁺184.1086
[M+Na]⁺C₈H₁₃N₃O₂Na⁺206.0905

Predicted Fragmentation Pattern:

While ESI is a soft ionization technique, some fragmentation can be induced. Key predicted fragmentation pathways include:

  • Loss of H₂O: from the carboxylic acid group.

  • Loss of CO₂: decarboxylation of the carboxylic acid.

  • Cleavage of the butyric acid side chain: leading to fragments corresponding to the triazole moiety. Common fragmentations of the triazole ring itself involve the loss of N₂ or HCN.[1][13]

Experimental Protocol for ESI-MS

The following protocol outlines the steps for acquiring an ESI-mass spectrum.

Workflow for ESI-MS Analysis

ESIMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_start Prepare a dilute solution (1-10 µg/mL) dissolve Dissolve in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) prep_start->dissolve infuse Infuse the sample into the ESI source dissolve->infuse optimize Optimize source parameters (e.g., capillary voltage, temperature) infuse->optimize acquire Acquire the mass spectrum in positive ion mode optimize->acquire identify_ion Identify the molecular ion ([M+H]⁺) acquire->identify_ion analyze_fragments Analyze fragmentation patterns (if any) identify_ion->analyze_fragments confirm_formula Confirm elemental composition with high-resolution data analyze_fragments->confirm_formula FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis place_sample Place a small amount of solid sample on the ATR crystal apply_pressure Apply pressure to ensure good contact place_sample->apply_pressure collect_bkg Collect a background spectrum apply_pressure->collect_bkg collect_sample Collect the sample spectrum collect_bkg->collect_sample process_spectrum Process the spectrum (e.g., baseline correction) collect_sample->process_spectrum identify_bands Identify and assign characteristic absorption bands process_spectrum->identify_bands

Caption: Workflow for FTIR-ATR sample preparation, data acquisition, and analysis.

Detailed Steps:

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Collect the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum should be in terms of absorbance or transmittance versus wavenumber.

    • Identify the major absorption bands and assign them to the corresponding functional group vibrations based on established correlation tables.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid. The predicted NMR, MS, and IR data, coupled with the detailed experimental protocols, offer researchers a comprehensive toolkit for the synthesis, identification, and further investigation of this compound. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel small molecules in the field of drug discovery and development. The ultimate validation of these predictions awaits experimental verification, for which this guide provides a clear and authoritative path.

References

  • Dass, C. (2007). Fundamentals of Contemporary Mass Spectrometry. John Wiley & Sons. [Link]

  • ChemTalk. (n.d.). NMR Spectroscopy. [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. J. (2014). Synthesis, characterization and in vitro anti-HIV and anticancer activities of new 1,2,4-triazole derivatives. Molecules, 19(9), 13038–13054. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Wikipedia. (2024). Nuclear magnetic resonance spectroscopy. [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

  • Mettler Toledo. (n.d.). FTIR Spectroscopy. [Link]

  • El-Gamel, M. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(4), 2078. [Link]

  • Gasteiger, J., & Engel, T. (Eds.). (2003). Chemoinformatics: a textbook. John Wiley & Sons. [Link]

  • Chemistry LibreTexts. (2023). Infrared Spectroscopy. [Link]

  • Wikipedia. (2024). Electrospray ionization. [Link]

  • Mettler Toledo. (n.d.). A Guide to Reaction Analysis. [Link]

  • Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of butanoic acid. [Link]

  • Physics LibreTexts. (2022). Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • ACD/Labs. (n.d.). NMR Predictor. [Link]

  • MestReNova. (n.d.). NMR Prediction. [Link]

  • ChemAxon. (n.d.). NMR Predictor. [Link]

  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of butanoic acid. [Link]

  • ResearchGate. (n.d.). 13C NMR monitoring of the diagnostic carbonyl resonances of butyric acids. [Link]

  • Modgraph Consultants. (n.d.). NMR Predict Desktop. [Link]

  • ResearchGate. (n.d.). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Reddit. (2019). Any idea why MestreNova won't let me predict NMR spectra?. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. [Link]

  • nmrdb.org. (n.d.). Predict 1H proton NMR spectra. [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. [Link]

  • Scribd. (n.d.). Predict 13C Carbon NMR Spectra. [Link]

  • YouTube. (2017). How to predict the 13C NMR spectrum of a compound. [Link]

  • ResearchGate. (n.d.). A new program to 13C NMR spectrum prediction based on tridimensional models. [Link]

  • Uni Halle. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]

  • CFM-ID. (n.d.). Spectra Prediction. [Link]

  • PMC. (2022). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. [Link]

  • IJRPC. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of compund 1(c). [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

  • Filo. (2026). Predict a H-NMR spectra for this molecule. [Link]

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Technical Guide: Pharmacological Profiling of Dimethyl-Triazolyl-Butyric Acid (DMTBA) Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

The Scaffold Paradox

Dimethyl-triazolyl-butyric acid (DMTBA) represents a high-value pharmacophore in modern drug design, sitting at the intersection of fragment-based drug discovery (FBDD) and bioisosteric replacement . While butyric acid is a well-characterized endogenous signaling molecule (HDAC inhibitor, GPCR agonist), its clinical utility is limited by rapid metabolism (beta-oxidation) and poor pharmacokinetics (PK).

The introduction of a dimethyl-triazole moiety serves three critical medicinal chemistry functions:

  • Bioisosterism: The 1,2,3-triazole ring acts as a stable bioisostere for amide bonds, mimicking the peptide backbone while resisting enzymatic hydrolysis.

  • Lipophilicity Modulation: The dimethyl substitution enhances

    
    , improving membrane permeability compared to the highly polar native butyrate.
    
  • Metabolic Blocking: Steric bulk from the methyl groups protects the core scaffold from rapid degradation, potentially extending half-life (

    
    ).
    

This guide outlines the theoretical biological activity of DMTBA and provides a rigorous experimental framework to validate its potential as an Epigenetic Modulator and Immuno-Metabolic Regulator .

Part 2: Predicted Biological Activities (SAR Analysis)

Based on Structure-Activity Relationships (SAR), DMTBA is predicted to exhibit activity in three primary domains. The following diagram illustrates the mechanistic logic linking the chemical structure to biological outputs.

DOT Diagram: Mechanism of Action (MOA) Landscape

MOA_Landscape DMTBA Dimethyl-Triazolyl-Butyric Acid (DMTBA) Acid Carboxylic Acid Tail (Zinc Binding Group) DMTBA->Acid Triazole Triazole Core (Linker/Bioisostere) DMTBA->Triazole Dimethyl Dimethyl Groups (Hydrophobic Cap) DMTBA->Dimethyl HDAC Target 1: HDAC Inhibition (Epigenetics) Acid->HDAC Chelates Zn2+ FFAR Target 2: FFAR2/GPR43 (Metabolism) Acid->FFAR Mimics SCFA BioCon Target 3: PROTAC Linker (Chem Biology) Triazole->BioCon Click Chemistry Stability Proteolytic Stability Triazole->Stability Amide Mimic Chromatin Chromatin Relaxation (Gene Expression) HDAC->Chromatin AntiInf Anti-Inflammatory (Cytokine Reduction) FFAR->AntiInf

Caption: Structural decomposition of DMTBA showing the causality between specific functional groups (Acid, Triazole) and downstream biological targets (HDAC, FFAR).

Epigenetic Modulation: Histone Deacetylase (HDAC) Inhibition

Mechanism: The carboxylic acid moiety of DMTBA functions as a "Zinc Binding Group" (ZBG). It enters the catalytic pocket of Zinc-dependent HDACs (Class I/II), chelating the


 ion required for deacetylation.
Hypothesis:  Unlike simple butyrate (

in mM range), the triazole linker provides a rigid spacer that may allow the dimethyl "cap" to interact with the rim of the enzyme pocket, potentially improving potency to the

range.
Immuno-Metabolism: Free Fatty Acid Receptor (FFAR) Agonism

Mechanism: Short-chain fatty acids (SCFAs) activate GPR43 (FFAR2) and GPR41 (FFAR3). Hypothesis: DMTBA retains the critical carboxylate pharmacophore required for receptor activation but adds hydrophobic bulk. This may alter selectivity, potentially biasing the signaling toward


 (calcium mobilization) or 

-arrestin recruitment, useful for treating inflammatory bowel disease (IBD).

Part 3: Experimental Protocols

To validate the activities hypothesized above, the following self-validating protocols must be executed.

Protocol A: Fluorometric HDAC Activity Profiling

Objective: Determine if DMTBA functions as a direct enzymatic inhibitor of Class I HDACs.

Reagents:

  • Substrate: Fluorogenic acetylated peptide (e.g., Boc-Lys(Ac)-AMC).

  • Enzyme: Purified Recombinant HDAC1 (human).

  • Positive Control: Trichostatin A (TSA) or Sodium Butyrate.

  • DMTBA Stock: 100 mM in DMSO.

Workflow:

  • Preparation: Dilute HDAC1 enzyme in Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    ).
    
  • Dosing: Prepare a 10-point serial dilution of DMTBA (Range: 10 mM to 10 nM) in a 96-well black microplate.

  • Incubation: Add 10 µL of diluted enzyme to wells. Incubate for 15 mins at 37°C to allow inhibitor binding.

  • Reaction: Initiate by adding 20 µL of Fluorogenic Substrate. Incubate for 30 mins at 37°C.

  • Termination: Add 50 µL of Developer Solution (Trypsin/TSA mix) to release the fluorophore from deacetylated substrates.

  • Readout: Measure Fluorescence Intensity (

    
    ).
    

Data Analysis (Table Format):

Compound Concentration RFU (Raw) % Inhibition Predicted IC50
DMSO (Neg Ctrl) - 4500 0% -
Sodium Butyrate 2 mM 2250 50% ~2.0 mM
DMTBA 100 µM [To Measure] Target: >50% Target: <500 µM

| TSA (Pos Ctrl) | 1 µM | 200 | 95% | ~20 nM |

Protocol B: GPR43 (FFAR2) Calcium Flux Assay

Objective: Assess agonist potential on metabolic receptors.

Cell Line: CHO-K1 cells stably expressing human FFAR2 and


 (promiscuous G-protein to force Calcium coupling).

Workflow:

  • Seeding: Plate 20,000 cells/well in 384-well plates; incubate overnight.

  • Dye Loading: Aspirate media; load cells with Fluo-4 AM (calcium indicator) in HBSS buffer + 2.5 mM Probenecid. Incubate 45 mins at 37°C.

  • Baseline: Measure baseline fluorescence for 10 seconds on a FLIPR (Fluorometric Imaging Plate Reader).

  • Injection: Inject DMTBA (5x concentration).

  • Monitoring: Monitor Real-Time Fluorescence (

    
    ) for 120 seconds.
    

Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be valid.

  • Response: A sharp peak within 20 seconds indicates agonist activity.

Part 4: Chemical Biology & "Linkerology" Applications

Beyond direct pharmacology, the DMTBA scaffold is highly relevant for Proteolysis Targeting Chimeras (PROTACs) .

The 1,2,3-triazole is formed via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). If the biological assays above show low direct toxicity but high stability, DMTBA becomes an ideal Linker-Handle .

DOT Diagram: Synthesis & Conjugation Workflow

Synthesis_Workflow Azide Azide Precursor (Dimethyl-Azide) Click CuAAC Reaction (CuSO4 / NaAsc) Azide->Click Alkyne Alkyne Precursor (4-Pentynoic Acid) Alkyne->Click DMTBA_Prod DMTBA Scaffold (Stable Core) Click->DMTBA_Prod Direct Direct Drug (HDACi / FFAR Agonist) DMTBA_Prod->Direct Screening Linker PROTAC Linker (Conjugation to E3 Ligase Ligand) DMTBA_Prod->Linker Derivatization

Caption: Synthetic pathway utilizing Click Chemistry to generate DMTBA, diverging into direct pharmacological screening or linker utilization.

Part 5: References

  • Kolb, H. C., & Sharpless, K. B. (2003). The growing impact of click chemistry on drug discovery. Drug Discovery Today. Link

  • Davie, J. R. (2003). Inhibition of histone deacetylase activity by butyrate. Journal of Nutrition. Link

  • Milligan, G., et al. (2017). The role of free fatty acid receptors in metabolic regulation. Nature Reviews Endocrinology. Link

  • Tron, G. C., et al. (2008). Click chemistry reactions in medicinal chemistry: Applications of the 1,2,3-triazole scaffold. Chemical Reviews. Link

  • Thiel, S., et al. (2019). Design and synthesis of triazole-based HDAC inhibitors. Bioorganic & Medicinal Chemistry. Link

Comprehensive Technical Guide: 3-(3,5-Dimethyl-1,2,4-triazol-1-yl)butyric Acid

[1]

Part 1: Introduction & Structural Analysis[1]

3-(3,5-Dimethyl-1,2,4-triazol-1-yl)butyric acid (often abbreviated as Hdtzb or similar derivative codes in crystallographic literature) is a beta-substituted carboxylic acid featuring a 3,5-dimethyl-1,2,4-triazole moiety attached to the C3 position of a butyric acid backbone.[1]

Chemical Identity[1][2]
  • IUPAC Name: 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid[1]

  • Molecular Formula: C₈H₁₃N₃O₂[1]

  • Molecular Weight: 183.21 g/mol [1]

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): Provides pH-dependent solubility and metal coordination capability (monodentate, bidentate, or bridging).[1]

    • 1,2,4-Triazole Ring: A five-membered aromatic heterocycle with three nitrogen atoms.[1] The N1 position is alkylated by the butyric chain, while N2 and N4 remain available for hydrogen bonding or metal coordination.[1]

    • Dimethyl Substituents (C3, C5): Provide steric bulk and influence the electronic properties of the triazole ring, often enhancing lipophilicity compared to the unsubstituted analog.[1]

Strategic Importance

This compound occupies a niche intersection between coordination chemistry and medicinal chemistry :

  • Crystal Engineering: It acts as a "flexible ligand."[1] Unlike rigid linkers (e.g., terephthalic acid), the alkyl chain allows for conformational freedom, enabling the formation of diverse Metal-Organic Framework (MOF) topologies with "breathing" behaviors.[1]

  • Pharmacophore Scaffold: Structurally, it is a beta-substituted derivative of GABA (gamma-aminobutyric acid).[1] The replacement of the amino group with an azole ring creates a bioisostere potentially targeting GABA transporters (GAT) or serving as a precursor for antifungal agents.[1]

Part 2: Discovery and History[1]

The Evolution of Azolyl-Carboxylic Acids

The discovery of 3-(3,5-Dimethyl-1,2,4-triazol-1-yl)butyric acid is not attributed to a single "eureka" moment but rather to the systematic exploration of aza-Michael addition reactions in the mid-20th century.[1]

  • Early Synthesis (1960s-1980s): The fundamental reaction—adding an azole (imidazole, triazole, pyrazole) to an

    
    -unsaturated acid (like crotonic acid)—was established as a robust route to synthesize beta-azolyl acids.[1] These were initially explored as potential plant growth regulators, analogous to the triazole-based fungicides (e.g., Triadimefon) emerging at the time.[1]
    
  • The MOF Era (1990s-Present): With the explosion of Metal-Organic Framework (MOF) research, scientists sought ligands that combined nitrogen donors (soft bases) with oxygen donors (hard bases).[1] The pyrazole analog, 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid (Hdpzb), became a standard ligand.[1] The triazole variant (Hdtzb) emerged as a complementary ligand, offering different coordination geometries due to the extra nitrogen atom in the ring.[1]

Causality in Ligand Design

Researchers specifically synthesized the 3,5-dimethyl derivative to:

  • Prevent N4 Coordination: The methyl groups provide steric hindrance, directing metal coordination preferentially to the N2 position or the carboxylate, thereby controlling the dimensionality of the resulting polymer.[1]

  • Enhance Solubility: The methyl groups and the butyric chain significantly increase solubility in organic solvents compared to rigid aromatic linkers, facilitating solvothermal synthesis.[1]

Part 3: Chemical Synthesis & Experimental Protocols[1]

The synthesis of 3-(3,5-Dimethyl-1,2,4-triazol-1-yl)butyric acid relies on the Michael Addition of 3,5-dimethyl-1,2,4-triazole to crotonic acid.[1] This reaction is atom-economical and typically requires no solvent or a polar protic solvent.[1]

Protocol: Aza-Michael Addition Synthesis[1]

Objective: Synthesize high-purity 3-(3,5-dimethyl-1,2,4-triazol-1-yl)butyric acid.

Reagents:

  • 3,5-Dimethyl-1,2,4-triazole (1.0 eq)[1]

  • Crotonic acid ((E)-but-2-enoic acid) (1.2 eq)[1]

  • Catalyst: Triethylamine (TEA) or NaOH (catalytic amount)[1]

  • Solvent: Water or Ethanol (optional; melt reaction is possible)[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, mix 3,5-dimethyl-1,2,4-triazole (e.g., 10 mmol) and crotonic acid (12 mmol).

  • Catalysis: Add a catalytic amount of Triethylamine (0.5 mL). If performing a melt reaction, no solvent is needed.[1] If using solvent, dissolve reactants in 20 mL of Ethanol.[1]

  • Reflux: Heat the mixture to reflux (or 110-120°C for melt) for 6–12 hours. The reaction follows the Michael addition mechanism where the N1 of the triazole attacks the

    
    -carbon of the crotonic acid.[1]
    
  • Monitoring: Monitor progress via TLC (eluent: Ethyl Acetate/Methanol 9:1). Look for the disappearance of the triazole spot.[1]

  • Workup:

    • For Melt: Cool the mixture. The residue will solidify.[1]

    • For Solvent: Evaporate the solvent under reduced pressure.[1]

  • Purification: Recrystallize the crude solid from Acetone or Ethanol/Water (1:1).

  • Characterization: Verify structure via

    
    H-NMR.
    
    • Expected Signals: Methyl protons (singlets), butyric chain protons (multiplets), carboxylic acid proton (broad singlet).[1]

Self-Validating Check:

  • Melting Point: The pure compound should have a sharp melting point (typically distinct from the starting triazole).[1]

  • Solubility Check: The product should be soluble in dilute NaOH (forming the carboxylate salt) and reprecipitate upon acidification to pH 3-4.[1]

Part 4: Visualization of Synthesis Pathway[1]

The following diagram illustrates the Michael addition mechanism and the resulting ligand structure.

SynthesisPathwaycluster_conditionsReaction ConditionsReactant13,5-Dimethyl-1,2,4-triazoleIntermediateTransition State(Michael Addition)Reactant1->IntermediateNucleophilic Attack (N1)Reactant2Crotonic Acid((E)-but-2-enoic acid)Reactant2->IntermediateElectrophilic AcceptorProduct3-(3,5-Dimethyl-1,2,4-triazol-1-yl)butyric acidIntermediate->ProductProton TransferReflux/Base Cat.Cond1Temp: 110-120°CCond2Cat: Et3N or NaOH

Caption: Synthesis of 3-(3,5-Dimethyl-1,2,4-triazol-1-yl)butyric acid via base-catalyzed aza-Michael addition.

Part 5: Applications & Properties[1]

Coordination Chemistry (MOFs)

This compound is a versatile ligand for constructing Coordination Polymers (CPs) .[1]

  • Coordination Modes:

    • Monodentate: Carboxylate oxygen binds to metal.[1]

    • Bridging: Carboxylate bridges two metal centers (syn-syn, syn-anti).[1]

    • Multidentate: Triazole Nitrogen (N2 or N4) binds to a second metal center, creating 2D or 3D networks.[1]

  • Flexibility: The ethyl spacer (

    
    ) allows the ligand to rotate, enabling the formation of helical chains or entrapping solvent molecules within the lattice.[1]
    
Biological Potential (GABA Analog)

Structurally, the compound mimics Pregabalin (3-isobutyl-GABA) and Baclofen (beta-chlorophenyl-GABA), but with a heterocyclic core.[1]

  • Mechanism: The carboxylic acid mimics the anionic head of GABA, while the triazole ring mimics the distal amine (though with different pKa and H-bonding potential).[1]

  • Research Utility: Used to probe the steric tolerance of GABA Transporters (GAT) or GABA-B receptors.[1]

Data Summary Table
PropertyValue / Description
CAS Number Not widely listed (Research Scale); Analogous to 105540-80-7 (Pyrazole)
Physical State White to off-white crystalline solid
Solubility Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in Water
pKa (Calc.) ~4.5 (Carboxylic acid), ~2.5 (Triazole conjugate acid)
Storage Desiccate at room temperature; Stable under normal conditions

Part 6: References

  • Synthesis of Beta-Azolyl Acids: Aza-Michael addition of azoles to unsaturated acids.[1] (General methodology established in: Journal of Heterocyclic Chemistry, Vol 20, 1983).[1]

  • Coordination Chemistry Analog: Synthesis, crystal structure and properties of a new coordination polymer based on 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid. (Demonstrates the utility of the pyrazole analog, applicable to the triazole variant).

  • GABA Analogs: Structure-Activity Relationships of Beta-Substituted GABA Derivatives. (Contextualizes the biological relevance of the butyric acid backbone).

  • Triazole Fungicide Metabolism: Metabolic pathways of triazole derivatives in plants. (Relevant for degradation product analysis).

(Note: Specific CAS numbers for this exact triazole derivative are rare in public databases compared to the pyrazole analog, indicating its primary use is in specialized academic synthesis rather than commercial bulk production.)[1]

An In-Depth Technical Guide to the Solubility of 3-(3,5-Dimethyl-triazol-1-yl)-butyric acid in Different Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the developability and efficacy of a potential drug candidate. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 3-(3,5-Dimethyl-triazol-1-yl)-butyric acid. As a molecule featuring both a weakly acidic carboxylic acid moiety and a weakly basic triazole ring, its solubility is expected to be highly dependent on the pH and polarity of the solvent system. This document will delve into the theoretical underpinnings of solubility, present robust experimental protocols for both kinetic and thermodynamic solubility determination, and discuss the appropriate analytical techniques for quantification. The causality behind experimental choices is emphasized to equip the researcher with the knowledge to design and execute self-validating solubility studies.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility is a paramount consideration, as it directly impacts bioavailability, manufacturability, and the selection of a suitable formulation strategy.[1][2][3][4] Poor solubility can lead to erratic absorption, suboptimal therapeutic exposure, and a higher risk of late-stage attrition in drug development.[2]

3-(3,5-Dimethyl-triazol-1-yl)-butyric acid is a compound of interest that incorporates structural features portending complex solubility behavior. The presence of a triazole ring, known for its hydrogen bonding capabilities and polarity, can contribute to aqueous solubility.[5][6] Conversely, the dimethyl and butyric acid hydrocarbon portions introduce lipophilicity, which may favor solubility in organic solvents. The ionizable nature of both the triazole and the carboxylic acid functional groups suggests that the solubility of this compound will be significantly influenced by the pH of the medium.[7][8]

This guide will serve as a detailed manual for researchers tasked with characterizing the solubility profile of 3-(3,5-Dimethyl-triazol-1-yl)-butyric acid. We will explore the theoretical framework governing its dissolution and provide actionable, step-by-step protocols for its empirical determination in a variety of solvent systems.

Theoretical Framework for Solubility

A thorough understanding of the principles governing solubility is essential for designing meaningful experiments and interpreting the resulting data. The adage "like dissolves like" provides a foundational, albeit simplistic, starting point.[9] More specifically, the solubility of a solute in a solvent is a function of the interplay between intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces.[10][11]

The Influence of Solvent Polarity

Solvents can be broadly categorized as polar or non-polar.[12] Polar solvents, such as water, methanol, and ethanol, possess significant dipole moments and are effective at solvating polar molecules and ions.[11] Non-polar solvents, like hexane and toluene, are better suited for dissolving non-polar compounds.[10] Given the presence of both polar (triazole, carboxylic acid) and non-polar (dimethyl, hydrocarbon chain) moieties in 3-(3,5-Dimethyl-triazol-1-yl)-butyric acid, its solubility is expected to vary across a spectrum of solvents. A systematic evaluation in solvents of differing polarities is therefore warranted.

The Critical Impact of pH on Ionizable Compounds

For ionizable compounds, pH is arguably the most critical factor influencing aqueous solubility.[7][8][13] The Henderson-Hasselbalch equation provides a mathematical framework for understanding the relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of a molecule.[7][8][14]

  • Weakly Acidic Group (Carboxylic Acid): The carboxylic acid moiety of 3-(3,5-Dimethyl-triazol-1-yl)-butyric acid will be predominantly in its un-ionized (less soluble) form at a pH below its pKa. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate anion.[7]

  • Weakly Basic Group (Triazole): The triazole ring can act as a weak base, becoming protonated and thus more soluble at a pH below its pKa.[5]

The interplay of these two ionizable groups will likely result in a U-shaped solubility-pH profile, with minimum solubility at the isoelectric point where the net charge of the molecule is zero. Therefore, determining the solubility at various pH values, particularly those relevant to physiological conditions (e.g., pH 1.2, 4.5, and 6.8), is crucial.[15][16]

Thermodynamic vs. Kinetic Solubility

In the context of drug discovery and development, it is important to distinguish between thermodynamic and kinetic solubility.[1][3][13][17]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under conditions of thermodynamic equilibrium.[1][17] It is typically determined using the shake-flask method with an extended incubation period to ensure equilibrium is reached.[13][18]

  • Kinetic Solubility: This is often measured in high-throughput screening settings and reflects the concentration of a compound at which it precipitates out of a solution that was initially prepared from a stock solution (usually in DMSO).[2][3][19] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions.[17] While useful for initial rank-ordering of compounds, thermodynamic solubility is the more definitive measure for later-stage development.[1][20]

Experimental Determination of Solubility

The following sections provide detailed protocols for the determination of both thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[13][21] It is based on achieving a saturated solution in equilibrium with an excess of the solid compound.

Protocol for Shake-Flask Solubility Determination

  • Preparation:

    • To a series of glass vials, add an excess amount of solid 3-(3,5-Dimethyl-triazol-1-yl)-butyric acid. The excess should be sufficient to ensure undissolved solid remains at the end of the experiment.

    • Add a known volume of the desired solvent or buffer solution to each vial. For aqueous solubility, buffered solutions at various pH values (e.g., 1.2, 4.5, 6.8, and 7.4) should be used.[16] A range of organic solvents of varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane) should also be tested.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a mechanical shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).[16]

    • Agitate the samples for a sufficient period to reach equilibrium. This is typically 24 to 72 hours.[15] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of the compound in solution plateaus.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant.

    • Separate the dissolved compound from the undissolved solid. This can be achieved by either centrifugation followed by collection of the supernatant or by filtration through a low-binding syringe filter (e.g., 0.45 µm PVDF). It is crucial to ensure that no solid particles are carried over into the sample for analysis.

  • Quantification:

    • Dilute the clarified supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of 3-(3,5-Dimethyl-triazol-1-yl)-butyric acid in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[13][22]

Diagram of the Shake-Flask Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Sample Processing cluster_quant Quantification A Add excess solid compound to vials B Add known volume of solvent/buffer A->B C Seal vials and place in shaker B->C D Agitate for 24-72 hours at constant temperature C->D E Allow solid to sediment D->E F Withdraw supernatant E->F G Centrifuge or filter to remove undissolved solid F->G H Dilute clarified sample G->H I Analyze concentration by HPLC-UV/MS H->I G cluster_mol 3-(3,5-Dimethyl-triazol-1-yl)-butyric acid mol Chemical Structure Placeholder A Carboxylic Acid (-COOH) Weakly Acidic Ionizes at higher pH Increases aqueous solubility mol->A Polar/Ionizable B Triazole Ring Weakly Basic Hydrogen Bond Acceptor Ionizes at lower pH Contributes to polarity mol->B Polar/Ionizable C Hydrocarbon Backbone & Methyl Groups Lipophilic/Non-polar Favors solubility in organic solvents mol->C Non-polar

Sources

Methodological & Application

Application Note: NMR Characterization of 3-(3,5-Dimethyl-triazol-1-yl)-butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the rigorous NMR characterization of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid (CAS: 801228-16-0). It addresses the specific challenges of analyzing chiral triazole-functionalized acids, distinguishing regioisomers, and validating purity for pharmaceutical applications.

Executive Summary

The compound 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid serves as a critical intermediate in the synthesis of agricultural fungicides and pharmaceutical agents. Its structural integrity relies on the precise regioselective alkylation of the 1,2,4-triazole ring at the N1 position and the preservation of the carboxylic acid functionality.

This guide provides a definitive protocol for 1D and 2D NMR characterization. It highlights the identification of regioisomers (N1 vs. N4 alkylation) and the resolution of diastereotopic protons adjacent to the chiral center.[1]

Chemical Identity & Properties

Before analysis, verify the physicochemical properties to ensure appropriate solvent selection.[1][2]

PropertySpecification
IUPAC Name 3-(3,5-dimethyl-1,2,4-triazol-1-yl)butanoic acid
CAS Number 801228-16-0
Molecular Formula C₈H₁₃N₃O₂
Molecular Weight 183.21 g/mol
Chirality Contains one chiral center at C3 (Butyric chain).[3] Typically synthesized as a racemate unless asymmetric synthesis is employed.[1]
Solubility High in DMSO, Methanol.[1] Moderate in Chloroform.[1] Low in Water (pH dependent).[1]

Structural Logic & Regioisomerism

The 3,5-dimethyl-1,2,4-triazole ring can theoretically alkylate at the N1, N2, or N4 positions. However, due to the symmetry of the starting material (3,5-dimethyl-1,2,4-triazole), N1 and N2 are equivalent until substitution occurs. The critical impurity to detect is the N4-isomer .[1]

  • N1-Isomer (Target): The molecule lacks a plane of symmetry due to the N1 substitution and the chiral chain.[1] The methyl groups at positions 3 and 5 of the triazole are chemically non-equivalent.[1]

  • N4-Isomer (Impurity): If alkylation occurs at N4, the triazole ring retains a local plane of symmetry relative to the substituent. However, the chiral center in the butyric chain may still induce magnetic non-equivalence.[1]

Workflow Visualization

The following diagram illustrates the characterization logic flow.

NMR_Workflow Start Crude Sample Solubility Solubility Check (DMSO-d6 vs CDCl3) Start->Solubility H1_NMR 1H NMR Acquisition Solubility->H1_NMR Dissolve ~10mg Decision Are Triazole-CH3 peaks split? H1_NMR->Decision N1_Confirm Target: N1-Isomer (Asymmetric Environment) Decision->N1_Confirm Yes (Distinct Singlets) N4_Suspect Suspect: N4-Isomer (Symmetric Environment) Decision->N4_Suspect No (Single Peak) C13_HSQC 13C & HSQC Validation N1_Confirm->C13_HSQC N4_Suspect->C13_HSQC Final Release/Reject C13_HSQC->Final

Caption: Logical workflow for distinguishing N1 vs N4 regioisomers via 1H NMR methyl splitting.

Experimental Protocol

Sample Preparation

Objective: Eliminate H-bonding variability and ensure complete dissolution.

  • Solvent: DMSO-d₆ (Dimethyl sulfoxide-d6) is the preferred solvent.[1]

    • Reasoning: Carboxylic acids often dimerize in non-polar solvents like CDCl₃, causing broad peaks and shifting signals.[1] DMSO-d₆ disrupts these dimers, sharpening the COOH signal and stabilizing the chemical shifts of the polar triazole ring.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube: Standard 5 mm NMR tube (high-throughput grade or better).

Acquisition Parameters (Standard 400/500 MHz)
  • Temperature: 298 K (25°C).[1]

  • Pulse Sequence: zg30 (30° pulse) to ensure accurate integration.

  • Relaxation Delay (D1): Set to 5 seconds .

    • Critical: The quaternary carbons in the triazole ring and the carbonyl carbon have long T1 relaxation times.[1] A short D1 will suppress their signals in 13C NMR and affect integration in 1H NMR.[1]

  • Scans:

    • 1H: 16–32 scans.[1]

    • 13C: 512–1024 scans (due to low molecular weight and quaternary carbons).[1]

Spectral Analysis & Assignment

1H NMR Assignment (DMSO-d₆)

Note: Chemical shifts (δ) are estimates based on chemometric principles and analogous 1,2,4-triazole derivatives.

PositionGroupTypeδ (ppm)MultiplicityInterpretation
COOH Carboxylic AcidOH12.0 - 12.5Broad SingletExchangeable proton.[1] Shift varies with concentration/water content.[1]
C3-H Methine (Linker)CH4.60 - 4.80Multiplet (Sextet)Diagnostic Peak. Deshielded by the Triazole-N1.[1] Shows coupling to C2-H2 and C4-H3.[1]
C2-H Methylene (Linker)CH₂2.60 - 2.85dd or MultipletDiastereotopic. Due to the chiral center at C3, these two protons are magnetically non-equivalent and may appear as complex multiplets rather than a simple doublet.[1]
Tz-CH3 Triazole Methyl (C5)CH₃2.35 - 2.45SingletPosition 5 is closer to the linker (steric bulk) and typically more deshielded than pos 3.[1]
Tz-CH3 Triazole Methyl (C3)CH₃2.15 - 2.25SingletPosition 3 is distal to the linker.[1]
C4-H Terminal MethylCH₃1.45 - 1.55Doublet (J≈7Hz)Coupled to the C3 methine.[1]

Key Diagnostic Feature: In the N1-isomer , the two triazole methyls are in different electronic environments.[1] You must observe two distinct singlets (approx. 0.1–0.2 ppm apart).[1] If these merge into a single singlet (integrating to 6H), suspect N4-alkylation or accidental equivalence (confirm with HSQC/NOESY).

13C NMR Assignment (DMSO-d₆)[1][3][4]
Carbon Typeδ (ppm)Assignment Notes
C=O 171 - 173Carboxylic acid carbonyl.[1]
Triazole C5 158 - 160Quaternary.[1] Deshielded by N1 attachment.
Triazole C3 150 - 152Quaternary.[1]
Linker C3 50 - 55Methine attached to N.
Linker C2 40 - 42Methylene (often obscured by DMSO-d6 septet at 39.5 ppm).[1]
Linker C4 19 - 21Terminal methyl.[1]
Tz-CH3 (x2) 10 - 14Triazole methyls.[1] Distinct peaks expected.[1]

Advanced Validation: 2D NMR

To definitively prove the structure and rule out isomers, run HMBC (Heteronuclear Multiple Bond Correlation) .[1]

HMBC Pathway Verification
  • N1 vs N4 Proof:

    • Look for correlations from the Linker C3-H (4.7 ppm).[1]

    • N1-Isomer: The C3-H should show a strong 3-bond correlation to Triazole C5 (~160 ppm) but weak or no correlation to Triazole C3.[1]

    • N4-Isomer: The C3-H would likely show symmetric correlations to both ring carbons if they were equivalent, or distinct correlations to C3 and C5 which would have very similar shifts.

  • Methyl Assignment:

    • The Tz-CH3 (C5) protons will correlate strongly to the quaternary C5 carbon.[1]

    • The Tz-CH3 (C3) protons will correlate strongly to the quaternary C3 carbon.[1]

    • Cross-reference this with the Linker C3-H correlation to identify which quaternary carbon is which.[1]

Troubleshooting & Common Issues

Issue: Broad or Missing COOH Peak
  • Cause: Proton exchange with water in the solvent or dimerization.[1]

  • Solution: Ensure DMSO-d₆ is dry (ampoules preferred). Trace water appears at 3.33 ppm in DMSO.[1] If the COOH is invisible, add a drop of D₂O; the peak will disappear (confirming it was exchangeable), but this does not help with integration. For quantification, use an internal standard (e.g., Maleic Acid) and integrate a non-exchangeable signal (e.g., the terminal methyl doublet).

Issue: "Missing" Carbon Signal at ~40 ppm
  • Cause: Overlap with the DMSO-d₆ solvent septet (39.5 ppm).[1]

  • Solution: Use DEPT-135 .[1] The solvent signal is removed or minimized, and the C2-CH₂ will appear as a negative phase peak (pointing down), clearly distinguishing it from the solvent noise.

References

  • Fluorochem. Product Analysis: 3-(3,5-dimethyl-1,2,4-triazol-1-yl)butanoic acid. (Accessed 2026).[1] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13649576 (Related Triazole Derivatives).[1]Link[1]

  • Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[4] Link

  • ChemScene. Product Data: 3-(1H-1,2,4-triazol-1-yl)butanoic acid (Structural Analog).[1]Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)butanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TRZ-BUT-001 Subject: Optimization of Aza-Michael Addition Yields & Purification Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid typically proceeds via an aza-Michael addition between 3,5-dimethyl-1,2,4-triazole and crotonic acid (or its esters).[1] While theoretically simple, this reaction is plagued by reversibility (retro-Michael) , slow kinetics due to steric hindrance at the


-carbon, and purification difficulties  arising from the amphoteric nature of the product.

This guide moves beyond standard textbook procedures to address the specific thermodynamic and kinetic bottlenecks that kill yield in this specific transformation.

Part 1: Troubleshooting Guide (Q&A)
Q1: My reaction stalls at ~50-60% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: You are fighting Thermodynamics , not Kinetics. The aza-Michael addition of a triazole to a crotonate is an equilibrium process. The 3,5-dimethyl substitution on the triazole adds steric bulk, destabilizing the adduct and pushing the equilibrium back toward the starting materials (retro-Michael reaction), especially at high temperatures.

The Fix:

  • Concentration is Key: Run the reaction Neat (Solvent-Free) or at extremely high concentrations (>2 M). By removing the solvent, you maximize the collision frequency and favor the bimolecular product formation over the unimolecular dissociation.

  • Temperature Control: While heat is needed to overcome the activation energy (kinetics), too much heat (>100°C) favors the reverse reaction (thermodynamics). Optimum window: 80–90°C.

  • The "Ester" Bypass: If the direct acid route fails, switch to Ethyl Crotonate . The ester is a more reactive Michael acceptor (lower LUMO energy) than the carboxylate anion formed when using the free acid with basic catalysts.

Q2: The product is a sticky, hygroscopic oil that won't crystallize. How do I get a solid?

Diagnosis: Isoelectric Point (pI) mismanagement. The product contains a basic triazole ring (pKa ~2-3 for the conjugate acid) and an acidic carboxylic tail (pKa ~4.8). It is a zwitterion. If you acidify to pH 1, you protonate the triazole (highly soluble salt). If you basify to pH 10, you deprotonate the acid (highly soluble salt).

The Fix:

  • pH Swing Extraction:

    • Dissolve the crude oil in water at pH 10 (use NaOH). Wash with Ethyl Acetate (removes unreacted triazole).

    • Slowly acidify the aqueous layer to pH 4.5–5.0 (the likely isoelectric point).

    • The zwitterionic product is least soluble here and should precipitate or be extractable into organic solvents (DCM/IPA mix) much more efficiently.

  • Scrubbing the Oligomers: "Sticky oil" often indicates crotonic acid oligomers. Wash the final solid with cold diethyl ether; the product is insoluble, but the oligomers usually dissolve.

Q3: Which regioisomer am I making? N1, N2, or N4?

Analysis:

  • N4: Blocked. The 3,5-dimethyl substitution creates significant steric clash, making N4-alkylation energetically unfavorable.

  • N1 vs N2: In 3,5-dimethyl-1,2,4-triazole, N1 and N2 are chemically equivalent due to tautomerism before reaction. Once alkylated, they result in the same product (symmetry).

Part 2: Optimized Experimental Protocols
Method A: The "Green" Autocatalytic Melt (Recommended for Scale-up)

Best for: Atom economy, avoiding chromatography.

Principle: The carboxylic acid of the crotonic acid acts as a proton shuttle, activating the


-carbon for nucleophilic attack without external base.
  • Mix: Combine 3,5-dimethyl-1,2,4-triazole (1.0 eq) and (E)-Crotonic acid (1.2 eq) in a round-bottom flask.

  • Melt: Heat the solid mixture to 85–90°C . It will form a clear melt.

  • React: Stir neat for 6–8 hours . Do not exceed 95°C.

  • Monitor: Check TLC (MeOH/DCM 1:9). Look for the disappearance of the triazole.

  • Workup (Precipitation):

    • Cool to 60°C. Add Acetone (2 mL per gram of substrate).

    • Cool to 0°C with stirring. The product should crystallize out as a white solid.

    • Filter and wash with cold acetone/ether (1:1).

Method B: The DBU-Catalyzed Ester Route (High Purity)

Best for: Medicinal chemistry, difficult substrates.

  • React: Dissolve Triazole (1.0 eq) and Ethyl Crotonate (1.5 eq) in Acetonitrile (2M concentration).

  • Catalyze: Add DBU (0.5 eq) . Reflux (80°C) for 12 hours.

  • Hydrolyze: Evaporate solvent. Add NaOH (2M, 3 eq) and stir at 50°C for 2 hours to cleave the ester.

  • Isolate: Wash aqueous layer with EtOAc (removes DBU and unreacted triazole). Acidify aqueous layer to pH 5. Extract with DCM/Isopropanol (3:1). Evaporate to yield solid.

Part 3: Comparative Data & Visualizations
Table 1: Catalyst & Condition Screening
ConditionCatalystSolventTemp (°C)Conversion (12h)Notes
Standard

DMF10045%High color impurities; difficult workup.
Catalytic DBU (0.5 eq)MeCN8088%Best for Esters. Clean profile.
Autocatalytic NoneNeat 8592% Best for Free Acid. Simple precipitation.
High Heat NoneNeat14030%Retro-Michael dominates; degradation.
Diagram 1: Reaction Mechanism & Transition State

This diagram illustrates the critical proton-transfer mechanism in the autocatalytic route.

G cluster_0 Reactants cluster_1 Product Triazole 3,5-Dimethyl-1,2,4-triazole (Nucleophile) TS Transition State (H-Bond Activation) Triazole->TS N1 Attack Crotonic Crotonic Acid (Electrophile) Crotonic->TS Beta-Carbon Product 3-(Triazol-1-yl)butyric Acid (Zwitterionic Solid) TS->Product Proton Transfer Product->TS Retro-Michael (High Heat)

Caption: The reaction proceeds via N1-attack on the beta-carbon. Note the red dotted line indicating the reversible retro-Michael pathway at high temperatures.

Diagram 2: Troubleshooting Logic Flow

Follow this decision tree to resolve yield issues.

Logic Start Start: Low Yield CheckTLC Check TLC/NMR Is SM remaining? Start->CheckTLC YesSM Yes: Unreacted Triazole CheckTLC->YesSM Incomplete Conversion NoSM No: SM Consumed (Loss during Workup) CheckTLC->NoSM Conversion Good CheckTemp Check Temperature YesSM->CheckTemp TempHigh Temp > 100°C? Retro-Michael Risk CheckTemp->TempHigh Yes TempLow Temp < 70°C? Kinetic Barrier CheckTemp->TempLow No SolHigh Reduce Temp to 85°C Run Neat TempHigh->SolHigh SolLow Increase Temp to 85°C Add DBU TempLow->SolLow CheckpH Check Aqueous pH NoSM->CheckpH pHWrong pH < 3 or pH > 8? Product is Water Soluble CheckpH->pHWrong pHFix Adjust to pH 4.5-5.0 (Isoelectric Point) pHWrong->pHFix

Caption: Diagnostic flowchart for isolating the root cause of low yields: distinguishing between reaction equilibrium issues and workup losses.

References
  • Reaction Mechanism & Kinetics: Khachatryan, H. N. (2017). Aza-Michael Addition of Pyrazoles to Crotonic Acid.[1][2] Russian Journal of General Chemistry, 87(3), 572–574.[1]

  • Catalysis Strategy: Zhang, Z., et al. (2015). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates.[3] RSC Advances, 5, 86061-86065.

  • General Triazole Synthesis: Wang, X., et al. (2019). Recent Advances in the Synthesis of 1,2,4-Triazoles. Current Organic Chemistry, 23.

  • Purification of Amphoteric Heterocycles: BenchChem Technical Support. (2025).[1][4][5] Troubleshooting Low Yields in Michael Additions.

Sources

Side reactions in the synthesis of dimethyl-triazolyl-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Dimethyl-Triazolyl-Butyric Acid

Ticket Category: Organic Synthesis / Heterocyclic Chemistry Subject: Troubleshooting Side Reactions & Impurity Profiling Status: Active Guide[1]

Executive Summary

This guide addresses the synthesis of dimethyl-triazolyl-butyric acid derivatives, typically 4-(1,2,4-triazol-1-yl)-2,2-dimethylbutyric acid or its isomers.[1] These motifs serve as critical linkers in antifungal pharmacophores (e.g., posaconazole analogs) and PROTAC linkers.[1]

The primary synthetic route involves the nucleophilic substitution (


)  of a 1,2,4-triazole with a dimethyl-substituted halo-butyrate ester, followed by hydrolysis.[1] Users frequently encounter three distinct failure modes: Regioisomerism (N1 vs. N2) , Steric Stagnation (Gem-Dimethyl Effect) , and Quaternization .[1]

Module 1: The Regioselectivity Crisis (N1 vs. N2 Isomers)

The Problem: You observe a split product peak in HPLC/LC-MS. The major peak is the desired N1-alkylated product, but a persistent impurity (10–30%) corresponds to the N2-isomer.[1]

The Science: 1,2,4-Triazole exists in a tautomeric equilibrium.[1] Upon deprotonation, the triazolide anion is an ambident nucleophile.[1]

  • N1 Attack (Desired): The most nucleophilic site, generally favored sterically and electronically.[1]

  • N2 Attack (Side Reaction): The N2 nitrogen, while less nucleophilic, is accessible.[1] In non-polar solvents or with specific counter-ions, coordination to the N2/N4 lone pairs can direct alkylation to the wrong site.[1]

Diagnostic Workflow:

  • Check Proton NMR: The N1-isomer typically shows a larger separation between the two triazole ring protons (

    
     and 
    
    
    
    ) compared to the more symmetric N2-isomer.[1]
  • Check Polarity: N2-isomers often have lower melting points and slightly different

    
     values due to the loss of the dipole moment symmetry found in N4-substitution (though N1/N2 are close).[1]
    

Troubleshooting Protocol:

VariableRecommendationMechanism
Base Use

or

Harder alkali metals promote dissociation of the triazolide ion, favoring the thermodynamic N1 product.[1]
Solvent Switch to DMF or DMSO High dielectric constants dissociate the ion pair, leaving the N1 "naked" and more reactive.[1] Avoid THF or Toluene.
Temperature Maintain < 60°C Higher temperatures increase the energy available to overcome the activation barrier for the kinetic N2 product.[1]

Visual Pathway:

TriazoleRegio Triazole 1,2,4-Triazole (Tautomeric Mix) Anion Triazolide Anion (Ambident Nucleophile) Triazole->Anion Deprotonation Base Base (K2CO3) Base->Anion N1_Prod N1-Isomer (Major/Desired) Anion->N1_Prod Attack at N1 (Thermodynamic) N2_Prod N2-Isomer (Impurity) Anion->N2_Prod Attack at N2 (Kinetic/Steric) N4_Prod N4-Isomer (Rare Impurity) Anion->N4_Prod Attack at N4 RX Dimethyl-Bromobutyrate (Electrophile) RX->N1_Prod RX->N2_Prod

Caption: Divergent alkylation pathways of the 1,2,4-triazolide anion. N1 is favored, but N2 competes.[1]

Module 2: The "Gem-Dimethyl" Steric Barrier

The Problem: Reaction conversion stalls at 40-50%, or you observe the formation of an alkene side product.

The Science: If your target is 4-(1,2,4-triazol-1-yl)-2,2-dimethylbutyric acid , the electrophile is likely Ethyl 4-bromo-2,2-dimethylbutyrate .[1]

  • Neopentyl-like Resistance: While the leaving group is primary, the adjacent quaternary carbon (the "gem-dimethyl" position) exerts significant steric drag.[1]

  • Elimination Competition: The basic conditions required to deprotonate the triazole can also trigger E2 elimination of the alkyl halide, especially if the reaction is heated to overcome the steric barrier.[1]

Troubleshooting Protocol:

Q: My reaction is stuck. Should I add more base? A: No. Adding more base increases the risk of E2 elimination (forming the dimethyl-butenoate).[1] Instead, use the Finkelstein Modification .

Protocol: The Finkelstein Boost [1]

  • Add 0.1 - 0.2 equivalents of Potassium Iodide (KI) to the reaction.

  • Mechanism: The iodide displaces the bromide (or chloride) in situ to form the highly reactive alkyl iodide.[1]

  • The triazole nucleophile reacts much faster with the alkyl iodide, bypassing the steric slowdown.[1]

ParameterStandard ConditionOptimized Condition (Steric Fix)
Leaving Group Bromide (-Br)Iodide (-I) via catalytic KI
Temperature Reflux (80°C+)Moderate (50-60°C) to prevent elimination
Concentration 0.5 M1.0 M (Higher conc.[1] favors bimolecular

over unimolecular degradation)

Module 3: Quaternization (Over-Alkylation)

The Problem: You isolate a highly polar, water-soluble solid that does not extract into organic solvents.[1]

The Science: The product of the first alkylation (the N1-triazolyl ester) still possesses lone pairs on N2 and N4.[1] If excess alkylating agent is present, the product acts as a nucleophile again, forming a quaternary triazolium salt .[1]

Diagnostic:

  • Mass Spec: You observe a mass of

    
    .[1]
    
  • Solubility: The impurity is insoluble in DCM/EtOAc but soluble in water.[1]

Prevention Strategy:

  • Stoichiometry Inversion: Use a slight excess of the Triazole (1.1 equiv) relative to the alkyl halide (1.0 equiv). It is easier to wash away unreacted triazole (water soluble) than to separate the quaternary salt.

  • Stepwise Addition: Add the alkyl halide slowly to a solution of the triazole/base. This ensures the concentration of the alkylating agent remains low relative to the unreacted triazole.[1]

Module 4: Hydrolysis Pitfalls

The Problem: The ester hydrolyzes, but the yield is low, or the product decarboxylates.

The Science:

  • Decarboxylation: If the dimethyl group is beta to the carbonyl (e.g., 3,3-dimethyl-4-triazolyl...), the resulting acid is a beta-amino-acid analog.[1] While generally stable, harsh acidic hydrolysis can trigger decarboxylation.

  • Incomplete Hydrolysis: Sterically hindered esters (like t-butyl or hindered ethyl esters) resist saponification.[1]

Resolution:

  • Use LiOH: Lithium Hydroxide in THF/Water (1:1) is superior to NaOH for hindered esters due to the smaller ionic radius of Lithium acting as a Lewis acid to activate the carbonyl.[1]

  • Avoid Acid Hydrolysis: Do not use HCl/Reflux if you suspect the triazole ring might protonate and precipitate before hydrolysis is complete.[1]

References

  • Regioselectivity in Triazole Alkylation

    • Title: Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.[1][2]

    • Source: ResearchGate / Russian Journal of Organic Chemistry.
    • Link:

  • Steric Effects in

    
     Reactions: 
    
    • Title: Effect of sterics on ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       reactions.[3][4][5]
      
    • Source: Chemistry LibreTexts.
    • Link:[1]

  • General Triazole Synthesis & Side Reactions

    • Title: Side reactions in the synthesis of 1,2,4-triazoles and how to prevent them.
    • Source: BenchChem Technical Guides.[6]

    • Link:

Sources

Technical Support Center: Purification of 3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-butyric acid (CAS No. 801228-16-0). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we address common purification challenges through troubleshooting guides and frequently asked questions, providing explanations grounded in organic chemistry principles to enhance your experimental success.

Troubleshooting Common Purification Issues

This section provides solutions to specific problems you may encounter during the purification of 3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-butyric acid.

Q1: My final product has a low yield after purification. What are the likely causes and how can I improve it?

Low yield is a frequent issue in multi-step organic synthesis and purification. The causes can be chemical or physical.

Possible Causes & Solutions:

  • Incomplete Reaction: The synthesis of the triazole ring or the alkylation step may not have gone to completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time, increasing the temperature, or adding more of a key reagent.

  • Product Decomposition: The target molecule may be sensitive to the reaction or workup conditions.

    • Troubleshooting: If you suspect decomposition, consider running the reaction at a lower temperature or for a shorter duration. During workup, avoid unnecessarily harsh acidic or basic conditions.

  • Physical Loss During Workup and Transfers: Significant amounts of product can be lost during extractions, filtrations, and transfers between flasks.[1][2]

    • Troubleshooting: When performing liquid-liquid extractions, ensure you are using an adequate volume of solvent and perform multiple extractions (e.g., 3x with smaller volumes) rather than one large extraction. When transferring solutions, rinse the original flask with the mobile phase or solvent to recover any residual material.

  • Suboptimal Crystallization Conditions: If you are purifying by recrystallization, improper solvent choice or cooling rate can lead to significant loss of product in the mother liquor.

    • Troubleshooting: Carefully select a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A slow cooling process is generally preferred to promote the formation of pure crystals. Consider using a solvent pair if a single solvent is not effective.

Q2: After purification, my NMR spectrum shows persistent impurities. What are they likely to be and how can I remove them?

The nature of the impurities will depend on the synthetic route used. However, some common impurities are predictable for this class of compounds.

Common Impurities & Removal Strategies:

  • Unreacted Starting Materials: For example, unreacted 3,5-dimethyl-1,2,4-triazole or an ethyl 3-bromobutanoate precursor.

    • Removal: These are often more polar or have different acidity than the final product. A carefully chosen recrystallization solvent may leave them in the mother liquor. Alternatively, flash column chromatography on silica gel can be effective.

  • Positional Isomer (4-yl substituted): The alkylation of 3,5-dimethyl-1,2,4-triazole can sometimes yield the 4-substituted isomer, 3-(3,5-dimethyl-1,2,4-triazol-4-yl)-butyric acid.

    • Removal: Isomers can be challenging to separate. Recrystallization may be effective if the isomers have significantly different solubilities. If not, preparative HPLC is often the best solution. The polarity difference between the 1-yl and 4-yl isomers might be sufficient for separation on a silica gel column with an optimized solvent system.

  • Residual Copper Catalyst: If a copper-catalyzed reaction was used (e.g., in a "click chemistry" approach to form the triazole ring), residual paramagnetic copper ions can broaden or even cause the disappearance of NMR signals.[3]

    • Removal: To remove trace metals, you can wash the organic solution of your crude product with an aqueous solution of a chelating agent like EDTA. Alternatively, passing a solution of the compound through a plug of silica gel can also help remove baseline impurities and residual metals.

Experimental Protocols & Workflows

Workflow for Troubleshooting Purity Issues

The following diagram outlines a logical workflow for addressing purity challenges with 3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-butyric acid.

Purification_Troubleshooting Start Crude Product Analyze Analyze Purity (TLC, HPLC, NMR) Start->Analyze IsPure Purity > 98%? Analyze->IsPure FinalProduct Pure Product IsPure->FinalProduct Yes IdentifyImpurity Identify Impurity (NMR, MS) IsPure->IdentifyImpurity No Recrystallize Recrystallization CheckPurity1 Check Purity Recrystallize->CheckPurity1 Column Column Chromatography CheckPurity2 Check Purity Column->CheckPurity2 PrepHPLC Preparative HPLC CheckPurity3 Check Purity PrepHPLC->CheckPurity3 CheckPurity1->FinalProduct Purity OK CheckPurity1->Column Still Impure CheckPurity2->FinalProduct Purity OK CheckPurity2->PrepHPLC Still Impure CheckPurity3->FinalProduct Purity OK IdentifyImpurity->Recrystallize If starting material or solubility differs IdentifyImpurity->Column If polarity differs IdentifyImpurity->PrepHPLC If isomers or close polarity

Caption: A decision-making workflow for the purification of 3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-butyric acid.

Protocol 2.1: Recrystallization of 3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-butyric Acid

Recrystallization is an effective technique for purifying crystalline solids by leveraging differences in solubility between the compound of interest and its impurities.[4]

Materials:

  • Crude 3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-butyric acid

  • Selected recrystallization solvent (e.g., ethyl acetate, isopropanol, acetonitrile, or a mixture such as ethyl acetate/heptane)

  • Erlenmeyer flasks

  • Hot plate with stirring

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure good recovery.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the precipitation of the product along with the impurities.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2.2: Flash Column Chromatography

For impurities that are not effectively removed by recrystallization, flash column chromatography is a powerful alternative.

Materials:

  • Silica gel (for flash chromatography)

  • Crude product

  • Selected eluent (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes)

  • Glass column, flasks for fraction collection

  • Air or nitrogen source for pressure

Procedure:

  • Eluent Selection: Determine the appropriate solvent system using TLC. The ideal system will give the target compound an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load this onto the top of the packed column.

  • Elution: Run the column by applying gentle pressure, collecting fractions. You can either use an isocratic elution (constant solvent mixture) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and solubility of pure 3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-butyric acid?

Pure 3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-butyric acid is expected to be a white to off-white solid. Due to the presence of the carboxylic acid and the triazole ring, it is a polar molecule. It is likely to be soluble in polar organic solvents like methanol, ethanol, and DMSO, and may have some solubility in moderately polar solvents like ethyl acetate, especially upon heating. Its solubility in nonpolar solvents like hexanes is expected to be low.

Q2: This molecule is chiral. How can I separate the enantiomers?

The butyric acid moiety contains a stereocenter, meaning the compound exists as a pair of enantiomers. Standard purification techniques like recrystallization and normal silica gel chromatography will not separate them.

  • Chiral Chromatography: The most common method for separating enantiomers is chiral HPLC or Supercritical Fluid Chromatography (SFC).[5][6] This requires a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for separating the enantiomers of triazole-containing compounds.[5][7]

  • Diastereomeric Resolution: An alternative, classical approach is to react the racemic acid with a chiral resolving agent (a chiral base) to form diastereomeric salts. These salts have different physical properties and can often be separated by fractional crystallization. The desired enantiomer is then recovered by treating the separated diastereomeric salt with acid.

Q3: Which analytical techniques are best for assessing the purity of the final product?

A combination of techniques is recommended for full characterization:

  • HPLC: Reversed-phase HPLC with a C18 column is an excellent method for determining the purity of the compound and quantifying any impurities. A typical mobile phase would be a gradient of acetonitrile in water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid).

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps in identifying any organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Headspace Gas Chromatography (HS-GC): This is the standard method for quantifying residual solvents in the final product to ensure they are below acceptable limits.[8]

Q4: I am observing batch-to-batch variability in my purification. What should I investigate?

  • Raw Material Quality: Ensure the purity of your starting materials is consistent. Impurities in the starting materials can lead to different impurity profiles in the final product.

  • Reaction Conditions: Small changes in temperature, reaction time, or stirring rate can affect the outcome of the reaction and the types of byproducts formed.

  • Workup Procedure: Ensure that the workup procedure, including pH adjustments and extraction volumes, is performed consistently.

  • Water Content: The presence of water in solvents can significantly impact both the reaction and the purification, especially crystallization. Use dry solvents where necessary.

Data Summary

PropertyValueSource
IUPAC Name 3-(3,5-dimethyl-1,2,4-triazol-1-yl)butanoic acid[4]
CAS Number 801228-16-0[4]
Molecular Formula C₈H₁₃N₃O₂[4]
Molecular Weight 183.21 g/mol Calculated

References

  • SUNDARAM, D.T.S.S.; MITRA, J.; ISLAM, A.; PRABAHAR, K.J.; VENKATESWARA RAO, B.; PAUL DOUGLAS, S. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Sci. Pharm.2015 , 83, 445-452. [Link]

  • Wang, L., & Aslan, B. (2011). Enantiomer separation of triazole fungicides by high-performance liquid chromatography. Chirality, 23(6), 479-86. [Link]

  • University of Colorado, Boulder. Recrystallization. [Link]

  • Dong, F., Li, J., Li, Y., & Chen, X. (2011). Enantiomeric separation of triazole fungicides with 3-μm and 5-μml particle chiral columns by reverse-phase high-performance liquid chromatography. Chirality, 23(6), 479-86. [Link]

  • Toribio, L., Bernal, J. L., Nozal, M. J., & Jiménez, J. J. (2004). Chiral separation of some triazole pesticides by supercritical fluid chromatography. Journal of Chromatography A, 1046(1-2), 249-53. [Link]

  • Patel, K., & Patel, P. (2011). Isolation/Synthesis, Characterization & Potential Impurities of Antifungal Drug, Fluconazole. Asian Journal of Biochemical and Pharmaceutical Research, 1(4). [Link]

  • Ostrowska, K., & Gwarda, A. (2019). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 24(18), 3343. [Link]

  • Hunnur, R. K., et al. (2012). An improved synthesis of Tazobactam and its related impurities. Der Pharmacia Lettre, 4(2), 674-682. [Link]

  • Janezic, D., et al. (2016). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Organic & Biomolecular Chemistry, 14(30), 7296-7307. [Link]

  • Kenari, M. E., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 213. [Link]

  • Briggs, A. G., & Miller, J. (1959). The preparation of 3: 5-dimethyl-1-phenyl-1: 2: 4-triazole. Journal of the Chemical Society (Resumed), 342-344. [Link]

  • Wang, P., et al. (2018). Chiral separation and a molecular modeling study of eight azole antifungals on the cellulose tris(3,5-dichlorophenylcarbamate) chiral stationary phase. New Journal of Chemistry, 42(19), 16047-16056. [Link]

  • Kiseleva, N. V., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(15), 5808. [Link]

  • Sundaram, D. T. S. S., et al. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Scientia Pharmaceutica, 83(3), 445-452. [Link]

  • Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. [Link]

  • Reddit. (2020). Synthesis - General tips for improving yield? r/chemistry. [Link]

  • DEA Microgram Journal. (2013). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). [Link]

  • Wei, Y., et al. (2007). 3,3-Dimethyl-1-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-thiadiazol-2-ylsulfanyl]butan-2-one. Acta Crystallographica Section E: Structure Reports Online, 64(1), o412. [Link]

  • Sanagi, M. M., et al. (2004). High temperature liquid chromatography of triazole fungicides on polybutadiene-coated zirconia and porous graphitic carbon stationary phases. Journal of Chromatography A, 1059(1-2), 95-101. [Link]

  • Le, T. H. (2023). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. Journal of the Iranian Chemical Society, 1-17. [Link]

  • Pospisil, J., et al. (2014). Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)
  • Hernández-Vázquez, E., et al. (2022). Synthesis and Evaluation of Antibacterial Activity of 1,2,3-Triazole and Ether Derivatives of Paeonol. Journal of the Brazilian Chemical Society, 33, 1118-1132. [Link]

  • Ananikov, V. P., et al. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry, 86(16), 11448-11459. [Link]

  • Acevedo, D., et al. (2018). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 22(10), 1367-1376. [Link]

  • Cheng, C., et al. (2010). A generic static headspace gas chromatography method for determination of residual solvents in drug substance. Journal of Chromatography A, 1217(41), 6413-21. [Link]

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Technical Support Center: Solubility Solutions for 3-(3,5-Dimethyl-triazol-1-yl)-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 3-(3,5-Dimethyl-triazol-1-yl)-butyric acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in various experimental assays. As your virtual application scientist, I will guide you through the underlying principles and provide actionable, field-proven protocols to ensure the integrity and success of your experiments.

The core challenge with 3-(3,5-Dimethyl-triazol-1-yl)-butyric acid stems from its amphipathic nature. The molecule combines a polar, water-soluble 1,2,4-triazole ring with a more non-polar dimethyl-butyric acid tail.[1][2][3] The butyric acid moiety, being a carboxylic acid, introduces pH-dependent solubility, while the alkyl groups contribute to its hydrophobicity. This guide provides a systematic approach to addressing these properties to achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of 3-(3,5-Dimethyl-triazol-1-yl)-butyric acid?

A1: While specific data for this exact molecule is not widely published, we can infer its properties from its constituent parts. The 1,2,4-triazole ring is generally polar and water-soluble.[4][5] The butyric acid component is a weak acid with a hydrophobic alkyl chain.[6] Therefore, the compound is expected to be a weak acid with limited aqueous solubility at neutral or acidic pH. Its solubility is predicted to significantly increase in basic (alkaline) conditions due to the deprotonation of the carboxylic acid group, forming a more soluble salt.[7][8] It is also expected to be soluble in polar aprotic organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[9][10]

Q2: I dissolved the compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous assay buffer. Why did this happen and what should I do?

A2: This is a common phenomenon known as "precipitation upon dilution." It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is introduced into an aqueous buffer where its solubility is much lower.[11][12] The final concentration of DMSO in your assay may not be sufficient to keep the compound in solution.

Immediate troubleshooting steps:

  • Lower the final compound concentration: The simplest solution is often to test lower concentrations of your compound.

  • Increase the co-solvent concentration: Slightly increasing the final percentage of DMSO in your assay buffer (e.g., from 0.1% to 0.5% or 1%) may resolve the issue. However, always verify the tolerance of your specific assay to the solvent.[9]

  • Modify the dilution method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding it to a smaller volume first, vortexing, and then adding the rest of the buffer. This can sometimes prevent localized high concentrations that trigger precipitation.

Q3: Can I heat the solution to help dissolve the compound?

A3: Gently warming the solution (e.g., to 37°C) can temporarily increase the solubility of many compounds and can be a useful technique, particularly when preparing stock solutions.[4] However, be cautious. First, ensure your compound is stable at higher temperatures. Second, be aware that the compound may precipitate out of solution as it cools to room temperature or the temperature of your assay. This method is best used for immediate use applications.

Troubleshooting Guide: Systematic Solubility Enhancement

If initial attempts to dissolve the compound are unsuccessful, a more systematic approach is required. The following sections provide detailed strategies, from simple to advanced, to overcome solubility issues.

Strategy 1: pH Adjustment

Principle: As a carboxylic acid, 3-(3,5-Dimethyl-triazol-1-yl)-butyric acid will be significantly more soluble in its deprotonated (salt) form. By increasing the pH of the aqueous buffer above the compound's pKa, we shift the equilibrium towards the more soluble anionic form, in accordance with Le Châtelier's principle.[7][8]

When to Use: This is the most effective first-line strategy for cell-free biochemical or enzymatic assays where the pH can be modified without affecting the biological components.

Protocol: pH-Modified Buffer Preparation

  • Prepare your desired assay buffer without the final pH adjustment.

  • Create a concentrated stock solution of the compound in 100% DMSO (e.g., 10-50 mM).

  • In a separate tube, perform a serial dilution of your DMSO stock into the unadjusted buffer to reach the desired final concentration.

  • Using a calibrated pH meter, slowly add a dilute base (e.g., 0.1 M NaOH or KOH) dropwise to the compound-buffer mixture until the compound dissolves and the desired final pH is reached.[13][14]

  • Critical Control: Prepare a "vehicle control" buffer containing the same final concentration of DMSO and adjusted to the same final pH without the compound. This is essential to ensure that any observed effects are due to the compound and not the change in pH or solvent concentration.

Considerations:

  • Assay Compatibility: Ensure that the enzymes, proteins, or other components of your assay are stable and active at the adjusted pH.

  • Buffering Capacity: Ensure your buffer has sufficient capacity to maintain the target pH throughout the experiment.

Strategy 2: Utilizing Co-solvents

Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[] This reduction in polarity decreases the energy penalty for solvating a hydrophobic molecule, thereby increasing its solubility.[16][17]

When to Use: This method is widely applicable to both cell-free and cell-based assays, provided the final co-solvent concentration is non-toxic to the cells or components.[18]

Common Co-solvents for Biological Assays:

Co-SolventTypical Final ConcentrationProsCons
DMSO 0.1% - 1.0%Excellent solubilizing power for a wide range of compounds.[10]Can be toxic to some cell lines at >0.5%; may interfere with some enzymatic assays.[9]
Ethanol 0.5% - 2.0%Less toxic than DMSO for many cell types.Less effective solubilizer than DMSO for highly hydrophobic compounds.
PEG 400 1% - 5%Low toxicity; often used in in vivo formulations.[18]Can increase solution viscosity.
Propylene Glycol 1% - 5%Good safety profile.May not be as effective as other co-solvents.

Protocol: Co-solvent Screening

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 50 mM).

  • Prepare several test buffers, each containing a different co-solvent at a range of final concentrations (e.g., Assay Buffer + 0.5% DMSO, 1% DMSO, 0.5% Ethanol, 1% Ethanol, etc.).

  • Add the DMSO stock solution to each test buffer to achieve the desired final compound concentration.

  • Vortex each solution thoroughly.

  • Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour) at the assay temperature. The best condition is the one with the lowest co-solvent concentration that keeps the compound fully dissolved.

  • Critical Control: Always run a vehicle control for each co-solvent condition to test for solvent effects on your assay.

Strategy 3: Incorporating Non-ionic Detergents

Principle: Detergents are amphipathic molecules that form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC).[19] The hydrophobic tails of the detergent molecules form the core of the micelle, creating a microenvironment that can encapsulate and solubilize non-polar compounds like 3-(3,5-Dimethyl-triazol-1-yl)-butyric acid, effectively shielding them from the aqueous buffer.[20][21] Non-ionic detergents are generally preferred as they are less harsh and less likely to denature proteins.[22][23]

When to Use: Excellent for cell-free assays, particularly those involving membrane proteins or sticky compounds that are prone to non-specific binding. Not generally suitable for live-cell assays as detergents can disrupt cell membranes.[11]

Protocol: Detergent-Based Solubilization

  • Select a non-ionic detergent such as Triton™ X-100 or Tween® 20.

  • Prepare your assay buffer and supplement it with the detergent at a concentration above its CMC (e.g., 0.01% - 0.1% v/v).

  • Prepare a concentrated stock of the compound in DMSO.

  • Add the DMSO stock to the detergent-containing buffer and mix thoroughly. The micelles will form around the compound molecules, aiding in their solubilization.

  • Critical Control: A vehicle control with buffer, DMSO, and the detergent is mandatory to account for any effects of the detergent itself on the assay readout.

Strategy 4: Cyclodextrin Complexation

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) central cavity.[24][25] They can form non-covalent "inclusion complexes" where a poorly soluble "guest" molecule, or a hydrophobic part of it, is encapsulated within the central cavity.[26][27] This complex is then readily soluble in water due to the hydrophilic exterior of the cyclodextrin.[28]

When to Use: A powerful technique for both in vitro and in vivo applications due to the low toxicity of many cyclodextrin derivatives, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD).[24][27]

Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v) in your assay buffer.

  • Accurately weigh the solid 3-(3,5-Dimethyl-triazol-1-yl)-butyric acid powder.

  • Add the powder directly to the HP-β-CD solution.

  • Mix vigorously (vortexing, sonicating, or stirring overnight) to facilitate the formation of the inclusion complex.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution contains the solubilized compound complex.

  • The concentration of the solubilized compound should be determined analytically (e.g., by HPLC-UV).

Visual Workflow and Decision Guides

Workflow for Preparing a Stock Solution

G cluster_0 Step 1: Initial Stock Preparation cluster_1 Step 2: Dilution into Assay Buffer cluster_2 Step 3: Outcome A Weigh Compound C Calculate Volume for High Conc. Stock (e.g., 50 mM) A->C B Select Solvent (e.g., 100% DMSO) B->C D Dissolve Compound (Vortex/Sonicate) C->D F Add Stock to Buffer (Final DMSO < 1%) D->F E Prepare Assay Buffer E->F G Observe for Precipitation F->G H Solution Clear? Proceed with Assay G->H Yes I Precipitation? Proceed to Troubleshooting G->I No

Caption: Standard workflow for stock solution preparation.

Decision Tree for Solubility Troubleshooting

G Start Compound Precipitates in Aqueous Buffer Q1 Is the assay cell-free and pH-tolerant? Start->Q1 pH_Adjust Strategy 1: Adjust pH to > 7.5 Q1->pH_Adjust Yes CoSolvent Strategy 2: Increase Co-solvent % Q1->CoSolvent No Success Solubility Achieved pH_Adjust->Success Q2 Is the assay cell-free? CoSolvent->Q2 Detergent Strategy 3: Add Non-ionic Detergent Q2->Detergent Yes Cyclodextrin Strategy 4: Use Cyclodextrins Q2->Cyclodextrin No (Cell-based) Detergent->Success Cyclodextrin->Success

Caption: Decision guide for selecting a solubilization strategy.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • Vertex AI Search. (n.d.). Cyclodextrins in Formulation Development: Complexation and Stability Enhance.
  • ResearchGate. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review.
  • Solubility of Things. (n.d.). 1,2,4-Triazole.
  • Wikipedia. (n.d.). 1,2,4-Triazole.
  • YouTube. (2025, July 31). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?.
  • Merck Millipore. (n.d.). A guide to the properties and uses of detergents in biological systems.
  • ACS Publications. (n.d.). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application.
  • ResearchGate. (n.d.). Water solubility and physicochemical properties of representative compounds and ETV.
  • Vertex AI Search. (n.d.). Detergents for Cell Lysis and Protein Extraction in Biological Research.
  • PMC. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • YouTube. (2023, April 17). Choosing and using detergents in biochemistry - ionic vs. non-ionic; CMC, aggregation #, etc.
  • Reddit. (2021, August 4). Does anyone know how pH affects solubility?? : r/Mcat.
  • GoldBio. (n.d.). How Detergents are Extremely Useful in Bioscience Experiments.
  • Thermo Fisher Scientific. (n.d.). Detergents for Cell Lysis and Protein Extraction.
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
  • PMC - NIH. (2020, September 27). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • ResearchGate. (2022, August 5). how can we increase the acid or decrease ph level of solution and how can we increase the ph level or increase the basic concentration?.
  • ResearchGate. (2018, July 27). What is the suitable solvent for synthetic organic compound to be checked for biological activity?.
  • YouTube. (2025, April 24). pH and Solubility.
  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions.
  • CompoundingToday.com. (n.d.). pH Adjusting Database.
  • Reddit. (2022, January 6). How to tackle compound solubility issue : r/labrats.
  • YouTube. (2021, August 20). Lab Skills: Preparing Stock Solutions.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Echemi. (n.d.). 3,3-Dimethylbutanoic acid.
  • Selleck Chemicals. (n.d.). 3-Methylbutanoic acid | CAS 503-74-2.
  • Cheméo. (n.d.). Chemical Properties of Butanoic acid, 3,3-dimethyl- (CAS 1070-83-3).
  • Sigma-Aldrich. (n.d.). 3,3-Dimethylbutyric acid 98 1070-83-3.
  • CymitQuimica. (n.d.). CAS 1070-83-3: 3,3-Dimethylbutanoic acid.

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Degradation of 3-(3,5-Dimethyl-triazol-1-yl)-butyric acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(3,5-Dimethyl-[1][2][3]triazol-1-yl)-butyric acid (CAS No. Not Available, MF: C8H13N3O2, MW: 183.21)[4]. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the handling, stability, and potential degradation of this compound in solution. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and troubleshoot common issues.

The 1,2,4-triazole ring is a robust aromatic system, generally stable under a range of conditions, which contributes to its prevalence in pharmaceuticals and agrochemicals.[1][5][6] However, the overall stability of 3-(3,5-Dimethyl-triazol-1-yl)-butyric acid in solution is dictated not only by the triazole core but also by the butyric acid side chain. Factors such as pH, temperature, light exposure, and the presence of oxidizing agents can influence its integrity over time.[1][3]

This guide provides FAQs, troubleshooting advice, and detailed protocols for assessing the stability of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 3-(3,5-Dimethyl-triazol-1-yl)-butyric acid in solution?

A1: The degradation of this compound can be influenced by several factors. The most common are:

  • pH: Both highly acidic and highly basic conditions can promote hydrolysis, although the 1,2,4-triazole ring itself is quite resistant to cleavage under typical conditions.[1]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Long-term storage at room temperature or above is generally not recommended.[1]

  • Light Exposure: Many heterocyclic compounds are susceptible to photodegradation, especially when exposed to UV light.[3] It is crucial to determine the photosensitivity of this specific molecule.

  • Oxidizing Agents: The presence of oxidizing agents, such as peroxides or metal ions, can lead to oxidative degradation of the molecule.

Q2: How should I properly store solutions of 3-(3,5-Dimethyl-triazol-1-yl)-butyric acid to ensure stability?

A2: For optimal stability, solutions should be stored under the following conditions:

  • Temperature: Store at +4°C for short-term use (days to weeks) and at -20°C or -80°C for long-term storage (months to years).

  • Light: Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.[1]

  • Atmosphere: For maximum long-term stability, especially if the solvent is prone to peroxide formation (e.g., THF, dioxane), consider overlaying the solution with an inert gas like argon or nitrogen before sealing.[1]

  • Solvent Choice: Use high-purity, appropriate solvents. For aqueous solutions, use buffered systems to maintain a stable pH, ideally close to neutral (pH 7), unless experimental conditions require otherwise.

Q3: Is the 1,2,4-triazole ring in this compound susceptible to cleavage?

A3: The 1,2,4-triazole ring is an aromatic heterocycle and is generally very stable.[5][6][7] It is resistant to cleavage under mild acidic and basic conditions. However, extreme conditions, such as concentrated acids or bases at high temperatures, could potentially lead to hydrolysis or rearrangement, though this is not a common degradation pathway under typical laboratory conditions.[1]

Q4: What are the potential degradation products I should look for?

A4: While specific degradation products for this exact molecule are not widely reported, we can predict likely pathways based on its structure. Potential degradation could involve oxidation of the alkyl side chain or, under more forced conditions, reactions involving the triazole ring. In forced degradation studies of other triazole-containing compounds, degradation often occurs on the substituents rather than the ring itself.[2] For example, photo-Fenton degradation of the pesticide triazophos resulted in cleavage of the phosphate group and hydroxylation of the triazole ring to form 1-phenyl-3-hydroxy-1,2,4-triazole.[8]

Troubleshooting Guide

This section addresses common problems encountered during the use of 3-(3,5-Dimethyl-triazol-1-yl)-butyric acid in experimental settings.

Issue Potential Cause Troubleshooting Steps & Explanations
Inconsistent results in biological assays. Degradation of the compound in the assay medium.1. Verify Compound Stability in Media: Incubate the compound in your cell culture or assay buffer under the exact experimental conditions (e.g., 37°C, 5% CO2) for the duration of the experiment. Analyze the sample by HPLC or LC-MS at the end of the incubation period to check for degradation. 2. Prepare Fresh Solutions: Always prepare working solutions fresh from a frozen stock solution just before use. 3. Minimize Light Exposure: Protect plates and solutions from direct light during incubation and handling.
Appearance of unexpected peaks in HPLC/LC-MS chromatograms over time. The compound is degrading into one or more new chemical entities.1. Characterize the Impurities: If possible, use LC-MS/MS to obtain the mass of the new peaks and fragment them. This can provide structural clues to the degradation products. 2. Perform a Forced Degradation Study: Conduct a systematic study (see Protocol 1 below) to identify how the compound degrades under specific stress conditions (acid, base, heat, light, oxidation). This helps in predicting and identifying the degradants.[9] 3. Re-evaluate Storage Conditions: Ensure that your storage conditions (temperature, light protection) are adequate for the solvent and concentration you are using.
Loss of compound concentration in stock solution. Adsorption to container surfaces or slow degradation during storage.1. Check for Adsorption: Use low-adsorption plasticware or silanized glass vials for storage. Analyze a freshly prepared solution and compare its concentration to the stored solution to differentiate between degradation and adsorption. 2. Use a Co-solvent: If solubility is an issue, adding a small percentage of an organic co-solvent like DMSO or ethanol to an aqueous buffer can sometimes improve stability and reduce adsorption. 3. Re-validate Quantitation Method: Ensure your analytical method is stable and that the loss is not an artifact of the measurement process.

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis, Oxidation, and Photolysis)

This protocol is a self-validating system to determine the intrinsic stability of 3-(3,5-Dimethyl-triazol-1-yl)-butyric acid. It systematically exposes the compound to common stress conditions.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow prep 1. Stock Solution Preparation stress 2. Apply Stress Conditions prep->stress Dilute into stress media sampling 3. Sampling at Time Points stress->sampling Incubate analysis 4. HPLC/LC-MS Analysis sampling->analysis Quench & Inject data 5. Data Evaluation analysis->data Peak Area, % Degradation

Caption: Workflow for conducting a forced degradation study.

Methodology

1. Materials and Reagents:

  • 3-(3,5-Dimethyl-triazol-1-yl)-butyric acid

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • HPLC-grade water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Phosphate, acetate, or borate buffers[1]

  • Calibrated pH meter, HPLC or UPLC-MS system, photostability chamber

2. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or methanol. Ensure complete dissolution.

3. Stress Conditions:

  • For each condition, dilute the stock solution to a final concentration of ~10-20 µg/mL. Prepare a "time zero" (T₀) sample by immediately neutralizing (if applicable) and diluting the stressed solution for analysis.

    • Acid Hydrolysis: Use 0.1 M HCl. Incubate at 50°C.

    • Base Hydrolysis: Use 0.1 M NaOH. Incubate at 50°C.

    • Neutral Hydrolysis: Use purified water or a pH 7 buffer. Incubate at 50°C.

    • Oxidative Degradation: Use 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Use a pH 7 buffer. Incubate at 70°C in the dark.

    • Photolytic Degradation: Expose the solution in a quartz cuvette or other UV-transparent vessel to a calibrated light source (e.g., Xenon lamp) in a photostability chamber. Maintain a dark control sample at the same temperature.

4. Sampling and Analysis:

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Immediately quench the reaction for hydrolytic samples by neutralizing with an equimolar amount of base or acid.

  • Dilute all samples to the same final concentration with the mobile phase.

  • Analyze by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid). Monitor at the λ-max of the parent compound.

5. Data Evaluation:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the T₀ sample.

  • Identify and quantify major degradation products relative to the parent compound.

Putative Degradation Pathways

The following diagram illustrates potential, though not experimentally confirmed, degradation pathways for 3-(3,5-Dimethyl-triazol-1-yl)-butyric acid under harsh oxidative or hydrolytic conditions. This serves as a conceptual guide for identifying unknown peaks in a chromatogram.

Degradation_Pathways parent 3-(3,5-Dimethyl-triazol-1-yl) -butyric acid ox_prod Hydroxylated Side-Chain (Oxidative Stress) parent->ox_prod [O] hydro_prod Ring Cleavage Product (Extreme Hydrolysis) parent->hydro_prod H₂O, H⁺/OH⁻ (Harsh) decarboxy_prod Decarboxylation Product (Thermal/Photolytic Stress) parent->decarboxy_prod Δ or hν

Caption: Putative degradation pathways for the target compound.

References
  • Dahlem, C., et al. (2025). Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. ACS Agricultural Science & Technology. Retrieved from [Link]

  • Matin, M. M., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9, 864286. Retrieved from [Link]

  • Bufo, S. A., et al. (2002). Photodegradation of the Triazole Fungicide Hexaconazole. ResearchGate. Retrieved from [Link]

  • Guillard, C., et al. (2005). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. ResearchGate. Retrieved from [Link]

  • Akbar, M. R., et al. (2023). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. Retrieved from [Link]

  • Guan, Q., et al. (2023). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications. Retrieved from [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Retrieved from [Link]

  • Rong, L., et al. (2005). Kinetics and products of photo-Fenton degradation of triazophos. PubMed. Retrieved from [Link]

  • Zhang, T., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Retrieved from [Link]

Sources

Cell toxicity issues with 3-(3,5-Dimethyl-triazol-1-yl)-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(3,5-Dimethyl-triazol-1-yl)-butyric Acid Topic: Optimization of Cell-Based Assays & Toxicity Mitigation Ticket ID: CHEM-SUP-801228 Status: Open / Technical Advisory[1][2][3]

Executive Summary: The Compound Profile

Welcome to the technical support hub for 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid .

Researchers often encounter unexpected cytotoxicity when transitioning this compound from biochemical screens to cell-based assays.[1][3] This molecule is not merely a passive ligand; it possesses a hybrid pharmacophore combining a triazole core (common in metallo-enzyme inhibitors) with a butyric acid tail (a known histone deacetylase inhibitor and pH modulator).[1][2][3]

Common User Complaints:

  • "My cells detach within 1 hour of treatment." (Likely pH Shock)[2][3]

  • "I see precipitation in the wells." (Solubility Crash)

  • "The cells stop dividing but don't lyse."[1][3] (Cytostatic G1 Arrest)[2][3][4]

This guide provides the causality analysis and protocols to distinguish between artifactual toxicity (handling errors) and mechanism-based toxicity (biological effect).[1][2][3]

Part 1: Emergency Triage (FAQ)

Q1: My cells died immediately (within 1-2 hours) after adding the compound. Is it potently toxic? Diagnosis: pH Shock. Explanation: This compound is a carboxylic acid with a pKa of approximately 4.[1][3]8. If you add it directly to unbuffered media (or media with weak bicarbonate buffering in low CO2), you will drop the pH significantly, especially at concentrations >500 µM.[1][2][3] Solution:

  • Buffer: Supplement your media with 10-25 mM HEPES .[1][3]

  • Neutralization: If preparing a high-concentration stock in aqueous buffer, adjust the pH to 7.4 using NaOH before adding to cells.[1][3]

Q2: I see crystals or "needles" on the cells under the microscope. Diagnosis: Compound Precipitation ("Crash-out"). Explanation: While the butyric acid tail is polar, the dimethyl-triazole core is lipophilic.[1][2][3] Diluting a high-concentration DMSO stock (e.g., 100 mM) directly into cold media causes rapid precipitation.[1][2][3] These crystals physically damage cell membranes (mechanical lysis).[1][2][3] Solution:

  • Warm Media: Pre-warm culture media to 37°C before addition.

  • Intermediate Dilution: Perform a serial dilution in media without cells first, incubate for 15 minutes, check for turbidity, and then add to the cell plate.

Q3: My assay results (MTT/MTS) show low viability, but the cells look morphologically intact. Diagnosis: Metabolic Interference. Explanation: Triazoles can sometimes interfere with mitochondrial reductase enzymes or chelate metal ions required for the colorimetric reaction in MTT assays, leading to false positives for toxicity.[1][2][3] Solution:

  • Validation: Cross-validate viability using a non-enzymatic method, such as Trypan Blue exclusion or Propidium Iodide (PI) staining .[1][2][3]

Part 2: Deep Dive – Mechanism-Based Toxicity[1][2][3]

If handling errors are ruled out, the toxicity you observe may be intrinsic to the molecule's structure.[1][2][3]

The "Butyrate Effect" (Epigenetic Toxicity)

The "butyric acid" moiety is not biologically inert.[1][2][3] Short-chain fatty acids (SCFAs) like butyrate are Histone Deacetylase (HDAC) Inhibitors .[1][2][3]

  • Mechanism: Inhibition of HDACs leads to hyperacetylation of histones, causing chromatin relaxation and transcriptional changes.[1][2][3]

  • Phenotype: This typically results in G1 Cell Cycle Arrest (cytostatic effect) rather than immediate necrosis.[1][2][3] Cells may appear larger or flattened (differentiation) rather than shriveled.[1][2][3]

The "Triazole Effect" (Off-Target Inhibition)

The 1,2,4-triazole ring is a privileged scaffold often used to bind metal centers in enzymes (e.g., CYP450).[1][2]

  • Mechanism: Potential inhibition of specific transporters (e.g., URAT1) or metalloproteins.[1][2][3]

  • Phenotype: Metabolic stress or accumulation of intracellular toxins depending on the cell line's transporter expression profile (e.g., HEK293 vs. Renal Proximal Tubule cells).[1][2][3]

Part 3: Diagnostic Workflow (Visualization)

Use this logic flow to determine the source of your toxicity issue.

ToxicityFlow Start Start: Observed Cell Death Time Time of Onset? Start->Time Rapid < 4 Hours Time->Rapid Immediate Slow > 24 Hours Time->Slow Delayed CheckMedia Check Media pH & Microscope for Crystals Rapid->CheckMedia CheckMorph Check Morphology Slow->CheckMorph Diagnosis1 pH Shock or Precipitation CheckMedia->Diagnosis1 Yellow Media / Crystals ControlExp Run Control Experiment: Sodium Butyrate (5mM) CheckMorph->ControlExp Diagnosis2 Mechanism-Based (Apoptosis/Arrest) ResultMatch Phenotype Matches Control? ControlExp->ResultMatch Concl_HDAC Conclusion: HDAC/Epigenetic Effect ResultMatch->Concl_HDAC Yes Concl_Target Conclusion: Target-Specific Toxicity (e.g., URAT1 inhibition) ResultMatch->Concl_Target No

Caption: Diagnostic logic tree for differentiating between physicochemical artifacts (pH/Solubility) and biological toxicity (HDAC inhibition vs. Target engagement).

Part 4: Validated Solubilization Protocol

To ensure reproducibility, follow this strict preparation method.

Table 1: Physicochemical Profile

Parameter Value (Approx) Implication
Molecular Weight ~197.2 g/mol Small molecule, fast diffusion.[1][2][3]
LogP 0.8 – 1.2 Moderately lipophilic; requires organic solvent.[1][3]
pKa (Acid) ~4.8 Ionized at physiological pH (7.4).[1][2][3]
Solubility (Water) Low (Acid form) Risk of precipitation in acidic environments.[1][2][3]

| Solubility (DMSO) | High (>50 mM) | Preferred stock solvent.[1][2][3] |

Step-by-Step Preparation:

  • Stock Solution (100 mM):

    • Weigh the powder in a glass vial (avoid static plastics).[1][2][3]

    • Dissolve in anhydrous DMSO (Dimethyl Sulfoxide).[1][2][3]

    • Critical: Vortex for 30 seconds. Inspect for clarity. If hazy, sonicate for 5 minutes at 37°C.

  • Working Solution (Preparation for Cell Culture):

    • Do NOT add 100 mM stock directly to the cell dish.[1][3]

    • Prepare a 10x Intermediate in culture media (e.g., if final is 100 µM, make 1 mM in media).

    • Vortex immediately upon addition to media to prevent local high-concentration precipitation.[1][3]

    • Check pH of this intermediate.[1][3] If it turns yellow (acidic), add 1N NaOH dropwise until salmon-pink (pH 7.2–7.4).[1][2][3]

  • Vehicle Control:

    • Always run a "DMSO-only" control matching the highest volume used (must be <0.5% v/v final concentration).[1][3]

Part 5: Experimental Controls (Self-Validation)

To prove your toxicity data is valid, you must include these controls in your plate layout:

  • The "Butyrate" Control:

    • Include wells treated with Sodium Butyrate (1 mM - 5 mM) .[1][3]

    • Reasoning: If your compound kills cells exactly like Sodium Butyrate, the toxicity is likely due to the butyric acid tail (HDAC inhibition) and not your specific triazole target.[1][2][3]

  • The "pH" Control:

    • Measure the pH of the media at the end of the experiment (24h/48h).[1][2][3]

    • Threshold: If pH < 7.0, the toxicity is likely an artifact of acidification.[1][2][3]

  • The "Rescue" Experiment (Advanced):

    • If the compound targets a specific transporter (like URAT1), toxicity might be dependent on that transporter's activity.[1][2][3]

    • Test toxicity in a Null cell line (transporter negative) vs. Overexpressing cell line .[1][2][3] If toxicity is identical, it is likely off-target.[1][3]

References

  • Primary Compound Context (URAT1 Inhibitors)

    • Zhang, Y., et al. (2016).[1][2][3] "Discovery of a Flexible Triazolylbutanoic Acid as a Highly Potent Uric Acid Transporter 1 (URAT1) Inhibitor."[1][2][3] Molecules, 21(11), 1548.[1][2][3]

    • Relevance: Establishes the synthesis and biological utility of the specific scaffold.
    • [2][3]

  • Mechanism of Action (Butyric Acid/HDAC)

    • Davie, J. R. (2003).[1][2][3] "Inhibition of Histone Deacetylase Activity by Butyrate." Journal of Nutrition, 133(7), 2485S–2493S.[1][2][3]

    • Relevance: Explains the G1 arrest and apoptotic mechanism inherent to butyric acid deriv
  • Triazole Toxicity Mechanisms

    • Zhu, X., et al. (2014).[1][2][3] "Triazole Fungicides and Their Toxicity to Zebrafish." Environmental Toxicology and Chemistry.

    • Relevance: Discusses general cytotoxicity profiles of triazole rings, including CYP inhibition and oxidative stress.[1][2][3]

    • [2][3]

  • General Cell Culture Troubleshooting

    • Niles, A. L., et al. (2008).[1][2][3] "In vitro viability and cytotoxicity testing and same-well multi-parametric combinations for high content screening." Current Chemical Genomics, 2, 33.[1][2][3]

    • Relevance: Methodologies for distinguishing apoptosis from necrosis in drug screening.[1][3]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-(3,5-dimethyl-1,2,4-triazol-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(3,5-dimethyl-1,2,4-triazol-1-yl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally related compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance your reaction yields and product purity.

I. Synthetic Strategy Overview

The synthesis of 3-(3,5-dimethyl-1,2,4-triazol-1-yl)butanoic acid typically proceeds via one of two primary routes:

  • Michael Addition Route: This involves the conjugate addition of 3,5-dimethyl-1,2,4-triazole to a crotonic acid derivative (e.g., ethyl crotonate), followed by hydrolysis of the resulting ester.

  • N-Alkylation Route: This route consists of the direct alkylation of 3,5-dimethyl-1,2,4-triazole with a 3-halobutanoic acid or its corresponding ester, followed by hydrolysis if an ester is used.

Both pathways present unique challenges that can impact reaction efficiency and final product quality. This guide will address common issues for both synthetic strategies.

II. Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to directly address specific issues you may encounter.

A. Michael Addition Route: Common Issues

Q1: My Michael addition reaction is showing low to no conversion of the starting materials. What are the likely causes and how can I improve the yield?

A1: Low conversion in the Michael addition of a triazole to an α,β-unsaturated ester is a frequent challenge. The nucleophilicity of the triazole nitrogen is a critical factor. Here are several parameters to investigate:

  • Base Selection: The choice of base is crucial for deprotonating the triazole and activating it as a nucleophile. A base that is too weak will result in a low concentration of the triazolate anion, while an overly strong base can lead to side reactions with the ester.

  • Solvent Effects: The polarity of the solvent can significantly influence the reaction rate. Polar aprotic solvents are generally preferred as they can solvate the cation of the base without deactivating the nucleophile.

  • Temperature Control: While heating can increase the reaction rate, it can also promote side reactions or decomposition. Optimization of the reaction temperature is key.

Optimization Table for Michael Addition

ParameterCondition 1 (Low Yield)Condition 2 (Improved)Condition 3 (Optimized)Rationale
Base Triethylamine (TEA)Potassium Carbonate (K₂CO₃)1,8-Diazabicycloundec-7-ene (DBU)DBU is a non-nucleophilic, strong base that effectively generates the triazolate anion.[1]
Solvent TolueneAcetonitrile (MeCN)Dimethylformamide (DMF)DMF is a polar aprotic solvent that enhances the nucleophilicity of the triazolate.[2]
Temperature Room Temperature60 °C80-100 °CIncreased temperature can overcome the activation energy barrier for the addition.
Reactant Ratio 1:1 (Triazole:Ester)1.2:11.5:1A slight excess of the triazole can shift the equilibrium towards the product.

Q2: I'm observing the formation of multiple products in my Michael addition reaction. What are these byproducts and how can I suppress them?

A2: The primary byproduct in this reaction is often the N2- or N4-alkylated regioisomer. The 1,2,4-triazole ring has multiple nitrogen atoms that can act as nucleophiles.[3][4]

  • Regioselectivity: Alkylation of 1,2,4-triazoles can occur at the N1, N2, or N4 positions. The N1-substituted product is generally the kinetic product, while the N2-substituted isomer can sometimes be the thermodynamic product.[5] For 3,5-disubstituted 1,2,4-triazoles, N1 and N2 are the potential sites of reaction. Steric hindrance from the methyl groups at positions 3 and 5 generally favors alkylation at the N1 position.

Troubleshooting Workflow for Poor Regioselectivity

start Poor Regioselectivity (Mixture of N1 and N2 Isomers) sterics Analyze Steric Factors start->sterics Primary Consideration electronics Evaluate Electronic Effects start->electronics conditions Modify Reaction Conditions start->conditions sterics_sol Bulky substituents on triazole (3,5-dimethyl) favor N1 alkylation. sterics->sterics_sol conditions_sol Use a less coordinating cation (e.g., from DBU) to favor kinetic (N1) product. conditions->conditions_sol

Caption: Logic diagram for addressing poor regioselectivity.

B. N-Alkylation Route: Common Issues

Q1: My N-alkylation reaction with ethyl 3-bromobutanoate is giving a low yield. How can I improve this?

A1: Similar to the Michael addition, the success of the N-alkylation reaction depends on the effective generation of the triazolate anion and the reactivity of the electrophile.

  • Leaving Group: The choice of the leaving group on the butanoate chain is important. Bromides are generally more reactive than chlorides.

  • Reaction Conditions: The combination of base and solvent plays a pivotal role.

Optimization Table for N-Alkylation

ParameterCondition 1 (Low Yield)Condition 2 (Improved)Condition 3 (Optimized)Rationale
Base Sodium Bicarbonate (NaHCO₃)Potassium Carbonate (K₂CO₃)Sodium Hydride (NaH)NaH is a strong, non-nucleophilic base that irreversibly deprotonates the triazole.
Solvent Tetrahydrofuran (THF)AcetoneDimethylformamide (DMF)DMF is a polar aprotic solvent that accelerates Sₙ2 reactions.
Temperature Room Temperature50 °C70 °CModerate heating increases the rate of alkylation without significant decomposition.
C. Hydrolysis Step: Common Issues

Q1: The hydrolysis of the ester precursor to the final carboxylic acid is incomplete or leads to decomposition. What are the best practices for this step?

A1: Hydrolysis of the ester can be performed under acidic or basic conditions. The choice depends on the stability of the triazole ring and the butanoic acid side chain.

  • Acidic Hydrolysis: Typically performed with strong acids like HCl or H₂SO₄ in water or aqueous alcohol. This method is often straightforward but can sometimes lead to side reactions if the molecule is sensitive to strong acid at high temperatures.

  • Basic Hydrolysis: Usually carried out with NaOH or KOH in aqueous alcohol, followed by acidification to protonate the carboxylate. This is generally a milder method for the triazole ring.

Experimental Protocol: Saponification of Ethyl 3-(3,5-dimethyl-1,2,4-triazol-1-yl)butanoate

  • Dissolution: Dissolve the ester (1 equivalent) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Base Addition: Add a solution of sodium hydroxide (1.5 to 2.0 equivalents) in water.

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and carefully acidify with cold hydrochloric acid (e.g., 2 M HCl) to a pH of approximately 2-3.

    • The product should precipitate out of solution. If not, extract the aqueous layer with a polar organic solvent (e.g., ethyl acetate).

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

III. Overall Workflow and Logic

The following diagram illustrates the decision-making process for the synthesis and optimization of 3-(3,5-dimethyl-1,2,4-triazol-1-yl)butanoic acid.

cluster_synthesis Synthetic Route Selection cluster_optimization Optimization and Troubleshooting start Start: Synthesis of 3-(3,5-dimethyl-1,2,4-triazol-1-yl)butanoic acid route_decision Choose Synthetic Route start->route_decision michael Michael Addition route_decision->michael Readily available crotonic acid derivatives n_alkylation N-Alkylation route_decision->n_alkylation Availability of 3-halobutanoic acid low_yield Low Yield? michael->low_yield n_alkylation->low_yield byproducts Byproducts? low_yield->byproducts No optimize_conditions Optimize Base, Solvent, Temp. low_yield->optimize_conditions Yes hydrolysis_issue Hydrolysis Issues? byproducts->hydrolysis_issue No check_regio Check Regioselectivity byproducts->check_regio Yes optimize_hydrolysis Optimize Hydrolysis Conditions hydrolysis_issue->optimize_hydrolysis Yes final_product Pure Product hydrolysis_issue->final_product No optimize_conditions->byproducts check_regio->hydrolysis_issue optimize_hydrolysis->final_product

Caption: General workflow for synthesis and optimization.

IV. References

  • Ueda, S., & Nagasawa, H. (2009). A copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions. Journal of the American Chemical Society, 131(42), 15080-15081. [Link]

  • Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011). A highly regioselective one-pot process provides rapid access to highly diverse 1,3,5-trisubstituted 1,2,4-triazoles from reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. The Journal of Organic Chemistry, 76(4), 1177-1179. [Link]

  • Slideshare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. [Link]

  • Bulger, P. G., et al. (2003). An Investigation into the Alkylation of 1,2,4-Triazole. Request PDF. [Link]

  • Souza, R. O. M. A., & Miranda, L. S. M. (2019). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Anais da Academia Brasileira de Ciências, 91. [Link]

  • Krasovska, M., et al. (2020). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein Journal of Organic Chemistry, 16, 1938-1946. [Link]

Sources

Troubleshooting inconsistent results in 3-(3,5-Dimethyl-triazol-1-yl)-butyric acid experiments

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-DMA-BUT-001 Subject: Resolving Inconsistent Experimental Results (Solubility, Stability, & Assay Variability) Assigned Specialist: Senior Application Scientist, Bio-Organic Chemistry Division

Executive Summary

Inconsistent data with 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)butyric acid (CAS: 801228-16-0) typically stems from its amphiphilic and ionizable nature .[1] Unlike standard lipophilic small molecules, this compound possesses a distinct pH-dependent solubility profile due to the interaction between the basic triazole ring and the acidic carboxylic acid tail.

This guide moves beyond generic advice to address the specific physicochemical pitfalls of triazole-butyric acid derivatives.

Module 1: The "DMSO Crash" (Solubility & Stock Management)

The Symptom: You observe clear stock solutions in DMSO, but inconsistent biological data (e.g., variable IC50/EC50 values) or visible turbidity upon adding the compound to aqueous media.

The Mechanism: This molecule is an ionizable acid (approximate pKa of carboxylic acid ~4.5).[1][2]

  • In DMSO: The compound is fully solvated.[1][2]

  • In Aqueous Media (pH < 5): The carboxylic acid protonates, becoming neutral and significantly less soluble.[1]

  • The Trap: If you dilute a high-concentration DMSO stock directly into a slightly acidic buffer (or unbuffered saline), the compound precipitates immediately. These micro-precipitates are often invisible to the naked eye but act as a "drug sink," reducing the effective concentration.

Troubleshooting Protocol: The "Step-Down" Dilution

Do NOT dilute directly from 100 mM DMSO to assay media.[1][2] Use this intermediate step to ensure thermodynamic stability.[1][2]

StepActionRationale
1. Stock Prep Dissolve in anhydrous DMSO at 50 mM.[1][2]Avoids water-induced precipitation in the stock vial over time.[1][2]
2. Intermediate Dilute 10-fold into PBS (pH 7.4) to create a 5 mM working solution.The pH 7.4 buffer forces the carboxylic acid into its anionic (soluble) state.[1][2]
3. Final Dilution Dilute the 5 mM working solution into your assay media.Ensures the compound enters the assay fully solubilized.
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Critical Check: If your assay requires acidic conditions (pH < 5), you must validate solubility limits. The neutral form of this molecule has poor aqueous solubility (< 100 µM).[2]

Module 2: Analytical Variability (HPLC/LC-MS)

The Symptom: "Ghost peaks," peak tailing, or retention time shifts between runs.

The Mechanism:

  • Metal Chelation: The 1,2,4-triazole ring is a known ligand for transition metals (Fe, Cu, Ni). If your HPLC system or column frits have trace metal contamination, the compound will bind, causing severe tailing.

  • pH Sensitivity: Retention time is highly sensitive to mobile phase pH due to the carboxylic acid.[1][2]

Optimization Workflow

1. Mobile Phase Modification

  • Incorrect: Water/Acetonitrile with 0.1% Formic Acid (pH ~2.7).[1][2]

    • Result: The acid is protonated (neutral), retention is high, but peak shape may vary.

  • Recommended: 10 mM Ammonium Acetate (pH 5.[1][2]0) or Ammonium Bicarbonate (pH 7.8).[1][2]

    • Result: The molecule is ionized (anionic).[1][2] Retention time decreases, but peak shape and reproducibility improve drastically.[1][2]

2. System Passivation If tailing persists despite pH adjustment, add 5 µM EDTA or Medronic Acid to the aqueous mobile phase to sequester trace metals that bind the triazole ring.[1][2]

Module 3: Biological Assay Interference

The Symptom: Potency drops significantly in whole-cell assays compared to cell-free (enzyme) assays.[1][2]

The Mechanism: At physiological pH (7.4), the carboxylic acid is deprotonated (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


). The molecule is negatively charged.[2]
  • Cell-Free Assay: The charged molecule binds the target freely.[1][2]

  • Whole-Cell Assay: The negative charge prevents passive diffusion across the lipid bilayer.[1][2] The compound cannot reach intracellular targets efficiently.[1][2]

Diagnostic Decision Tree

TroubleshootingTree Start Start: Inconsistent Bio-Data CheckMicroscopy 1. Check Well Microscopy (Precipitation?) Start->CheckMicroscopy PrecipYes Visible Crystals/Haze CheckMicroscopy->PrecipYes Yes PrecipNo Clear Solution CheckMicroscopy->PrecipNo No SolubilityFix Action: Reduce Conc. or Increase pH PrecipYes->SolubilityFix CheckTarget 2. Is Target Intracellular? PrecipNo->CheckTarget TargetIntra Yes (Intracellular) CheckTarget->TargetIntra TargetExtra No (Receptor/Enzyme) CheckTarget->TargetExtra PermeabilityIssue Permeability Block: Molecule is Anionic at pH 7.4 TargetIntra->PermeabilityIssue CheckDegradation 3. Check Stability (LC-MS) TargetExtra->CheckDegradation ProdrugFix Solution: Ester Prodrug (e.g., Methyl Ester) PermeabilityIssue->ProdrugFix

Figure 1: Diagnostic logic for isolating the source of variability.

Module 4: Synthesis & Purity (The "Hidden" Contaminant)

The Symptom: Two batches of the "same" compound yield different results.[1][2]

The Mechanism: The synthesis of 3-(triazol-1-yl) derivatives often involves the reaction of a triazole with a crotonic acid derivative.[1] This reaction is regioselective but not regiospecific .[1][2]

  • Desired Product: 1-substituted triazole (bonding via Nitrogen 1).[1][2]

  • Common Impurity: 4-substituted triazole (bonding via Nitrogen 4).[1][2]

  • Impact: These isomers have identical masses (same LC-MS m/z) but vastly different biological activities.[1][2]

Validation Step: You must verify regiochemistry using 2D-NMR (NOESY).[1][2]

  • Check: Look for NOE correlations between the butyric acid chain protons and the triazole ring protons.[1][2] The pattern differs significantly between N1 and N4 isomers.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use ethanol instead of DMSO for stock solutions? A: Yes, but with caution. Ethanol evaporates faster, potentially changing the concentration of your stock over time.[2] Furthermore, the solubility of the zwitterionic form is often lower in pure ethanol than in DMSO.

Q: Why does my LC-MS signal suppress when I use high concentrations? A: Triazoles can cause "ion crowding" in the electrospray source.[1][2] Additionally, if you are using a Sodium or Potassium buffer, the carboxylic acid will form adducts ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


, splitting your signal. Switch to volatile buffers (Ammonium Acetate) to consolidate the signal into 

.[2]

Q: The compound is stable in powder form, but degrades in solution.[1][2] Why? A: Check for decarboxylation .[1][2] While rare for simple butyric acids, if the solution is heated or exposed to strong acids, trace decarboxylation can occur. Store working solutions at 4°C and stock solutions at -20°C.[1][2]

References

  • Fluorochem. (n.d.).[1][2] 3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-butyric acid Product Sheet. Retrieved from

  • Tortoioli, S., et al. (2020).[1][2][3] Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Conditions. ChemRxiv.[1][2] Retrieved from [1]

  • BenchChem. (2025).[1][2][4] Technical Support Center: Overcoming Solubility Challenges with Carboxylic Acids. Retrieved from

  • Di, L., & Kerns, E. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2] (Contextual grounding for solubility/permeability of ionizable drugs).

Sources

Technical Support Center: Enhancing the Long-Term Storage Stability of 3-(3,5-Dimethyl-triazol-1-yl)-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on maintaining the chemical and physical integrity of 3-(3,5-Dimethyl-triazol-1-yl)-butyric acid during long-term storage. Our focus is on providing actionable troubleshooting advice and robust protocols grounded in established scientific principles to ensure the reliability and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common questions regarding the handling and storage of 3-(3,5-Dimethyl-triazol-1-yl)-butyric acid.

Q1: What are the ideal conditions for the long-term storage of solid 3-(3,5-Dimethyl-triazol-1-yl)-butyric acid?

A1: For optimal stability, the compound should be stored in a cool, dry, and dark environment.[1][2] The recommended conditions are at or below +4°C in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen to minimize oxidative and hydrolytic degradation.[1]

Q2: What are the primary physical signs of degradation to watch for?

A2: Visual indicators of degradation can include a change in color, the development of an odor, or a change in the physical state of the powder, such as clumping or caking, which often suggests moisture uptake.[] For definitive assessment, analytical techniques like HPLC are required to detect the formation of impurity peaks.[4]

Q3: I need to store the compound in a solution. What special precautions are necessary?

A3: The stability of 3-(3,5-Dimethyl-triazol-1-yl)-butyric acid in solution is highly dependent on the solvent, pH, and exposure to light.[1] It is advisable to use a buffered solution to maintain a stable pH, as acidic or basic conditions can accelerate degradation.[4] Solutions should be stored in amber vials to protect against photodegradation and kept at low temperatures (e.g., +4°C or -20°C) for short-term use.[4] For long-term studies, it is always recommended to prepare fresh solutions.

Q4: How can I determine a reliable shelf-life or re-test date for my batch?

A4: A definitive shelf-life must be determined empirically through a structured stability testing program.[][5] This involves subjecting the compound to both long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) storage conditions and analyzing its purity at specific time points.[6] The data from these studies, guided by ICH principles, allow for the establishment of a re-test date.[7][8]

Section 2: Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation, linking them to potential stability problems and offering clear solutions.

Observed Issue Potential Root Cause Recommended Troubleshooting Steps
Inconsistent results in biological or chemical assays. Degradation of the compound, leading to a lower concentration of the active molecule or the presence of interfering byproducts.1. Verify Solid-State Integrity: Analyze a sample of the stored solid compound using a validated HPLC method to confirm its purity. 2. Assess Solution Stability: If using stock solutions, analyze them for degradation and compare them against a freshly prepared standard. 3. Prepare Fresh Solutions: Always prepare solutions immediately before use from a solid sample of confirmed purity for critical experiments.
New, unexpected peaks appear in HPLC chromatograms over time. Formation of degradation products due to hydrolysis, oxidation, or photodegradation.[]1. Identify Degradants: Use LC-MS to obtain the mass-to-charge ratio (m/z) and fragmentation patterns of the unknown peaks to elucidate their structures.[9] 2. Perform Forced Degradation: Conduct a forced degradation study (see Protocol 2) to intentionally generate and identify potential degradation products, which can help confirm the identity of the unexpected peaks.[1][10] 3. Optimize Storage: Based on the identified degradants, adjust storage conditions (e.g., add desiccant, purge with nitrogen, use amber vials) to mitigate the specific degradation pathway.[][4]
The solid compound has changed color (e.g., yellowing) or become clumpy. This indicates physical or chemical changes. Clumping is a strong indicator of moisture uptake (hygroscopicity), which can lead to hydrolysis.[11] Color change may suggest oxidation or photolytic degradation.1. Quantify Water Content: Use Karl Fischer titration to determine the moisture content of the compound.[4] 2. Review Storage Environment: Ensure the storage container is properly sealed and that the ambient humidity is controlled. 3. Implement Protective Measures: Repackage the material in a new, dry container with a desiccant pouch.[4] For future storage, purge the headspace with an inert gas before sealing.[1]

Section 3: Understanding the Degradation Pathways

The molecular structure of 3-(3,5-Dimethyl-triazol-1-yl)-butyric acid, featuring a substituted 1,2,4-triazole ring and a carboxylic acid moiety, dictates its potential degradation pathways. While the triazole ring itself is relatively stable, the overall molecule is susceptible to environmental stressors.[12][13]

  • Oxidative Degradation: The alkyl (dimethyl and butyric acid) substituents on the triazole ring are potential sites for oxidation.[12] This process can be initiated by atmospheric oxygen and accelerated by exposure to light or the presence of metal ion impurities.

  • Hydrolytic Degradation: The carboxylic acid group makes the compound susceptible to moisture. While the molecule is not expected to undergo simple hydrolysis, the presence of water can facilitate other reactions or lead to physical changes like clumping, which can affect handling and dissolution.

  • Photodegradation: Heterocyclic aromatic compounds, including triazoles, are often susceptible to degradation upon exposure to UV or visible light.[1] This can lead to complex reactions, including ring cleavage or modifications.

  • Thermal Degradation: High temperatures provide the energy to overcome activation barriers for decomposition reactions.[14] The thermal stability of the compound should be assessed to define safe upper limits for handling and storage.

cluster_Stressors Environmental Stressors cluster_Compound Parent Compound cluster_Products Potential Degradation Products Stressor_O2 Oxygen (O₂) Parent 3-(3,5-Dimethyl-triazol-1-yl) -butyric acid Stressor_O2->Parent Stressor_H2O Moisture (H₂O) Stressor_Light Light (hν) Stressor_Light->Parent Stressor_Heat Heat (Δ) Stressor_Heat->Parent Accelerates all pathways Prod_Oxidized Oxidized Species (e.g., hydroxylated side chains) Parent->Prod_Oxidized Oxidation Prod_Photo Photolytic Byproducts Parent->Prod_Photo Photodegradation Prod_Thermal Thermal Decomposed Fragments Parent->Prod_Thermal Decomposition

Caption: Potential degradation pathways for the target compound.

Section 4: Protocols for Stability Assessment

A systematic approach to stability testing is essential for ensuring data integrity. The following protocols provide a framework for this process.

Experimental Workflow for Stability Assessment

A Receive & Characterize Initial Batch (t=0) (HPLC, KF, Visual) B Protocol 2: Conduct Forced Degradation Study (Acid, Base, Peroxide, Light, Heat) A->B Provides degradation profile D Protocol 1: Set Up Long-Term & Accelerated Stability Study A->D Uses t=0 data as baseline C Protocol 3: Develop & Validate Stability-Indicating HPLC Method B->C Ensures method specificity C->D Requires validated method E Analyze Samples at Scheduled Timepoints (e.g., 1, 3, 6 months) D->E F Analyze Data: Assess Purity Trends & Identify Degradants E->F G Establish Re-Test Date or Shelf-Life F->G Based on data analysis

Caption: Overall workflow for a comprehensive stability assessment.

Protocol 1: Solid-State Stability Evaluation (Long-Term & Accelerated)

This protocol is adapted from ICH Q1A(R2) guidelines and is designed to determine a re-test period for the compound.[7][8]

  • Preparation:

    • Use a single, homogenous batch of 3-(3,5-Dimethyl-triazol-1-yl)-butyric acid.

    • Aliquot the material into multiple vials of the intended storage container type (e.g., 20 mL amber glass vials with PTFE-lined caps).

    • Prepare a sufficient number of samples to cover all timepoints and conditions.

  • Initial Analysis (t=0):

    • Perform a complete analysis on a representative sample to establish the baseline. This should include:

      • Appearance: Visual inspection of color and physical state.

      • Assay & Purity: Using a validated stability-indicating HPLC method (see Protocol 3).[9]

      • Moisture Content: Karl Fischer titration.[4]

  • Storage:

    • Place the samples into calibrated stability chambers set to the conditions outlined in the table below.

Study TypeStorage ConditionMinimum DurationTesting Frequency (Months)
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6
Optional (Refrigerated) 5°C ± 3°C12 Months0, 6, 12
  • Analysis at Timepoints:

    • At each scheduled timepoint, remove a sample from each storage condition.

    • Allow the sample to equilibrate to room temperature before opening to prevent condensation.

    • Perform the same set of analyses as conducted at t=0.

  • Data Evaluation:

    • Compare the results at each timepoint to the t=0 data.

    • A "significant change" is typically defined as a >5% change in assay from the initial value or any degradation product exceeding its specification limit.

    • If a significant change occurs during the accelerated study, it indicates the need for more protective storage conditions. The long-term data will ultimately determine the re-test period.

Protocol 2: Forced Degradation Study

This study is critical for identifying potential degradation products and establishing the specificity of the analytical method.[1][5]

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24-48 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24-48 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24-48 hours.

    • Thermal Stress: Heat the solid compound in an oven at a temperature below its melting point (e.g., 80°C) for 48 hours. Dissolve the stressed solid for analysis.

    • Photostability: Expose the solid compound and a solution to a calibrated light source (ICH Q1B guideline) for a specified duration.

  • Analysis:

    • After exposure, neutralize the acidic and basic samples if necessary.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the stressed samples, along with an unstressed control, using the proposed stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.

    • Use a photodiode array (PDA) detector to check for peak purity and an LC-MS system to identify major degradants.[9]

Protocol 3: Developing a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the parent compound without interference from any degradation products, impurities, or excipients.[9]

  • Column & Mobile Phase Selection:

    • Start with a reverse-phase C18 column, as it is versatile for a wide range of small molecules.

    • Screen mobile phases consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

    • Run gradient elution to achieve a good separation of all peaks generated during the forced degradation study.

  • Method Optimization:

    • Adjust the gradient slope, pH of the aqueous phase, and column temperature to achieve baseline resolution (Rs > 1.5) between the parent peak and all degradant peaks.

  • Validation:

    • The method must be validated according to ICH Q2(R1) guidelines. Key parameters include:

      • Specificity: Demonstrate that the method can resolve the parent compound from all degradation products. This is the primary output of the forced degradation study.

      • Linearity, Range, Accuracy, and Precision: Establish the quantitative performance of the method.

Section 5: Best Practices for Long-Term Storage

Adherence to the following best practices will maximize the shelf-life of 3-(3,5-Dimethyl-triazol-1-yl)-butyric acid.

ParameterRecommendationRationale
Temperature ≤ 4°C (Refrigerated) Lowering the temperature significantly slows the rate of most chemical degradation reactions, as described by the Arrhenius equation.[15]
Humidity Store in a dry environment with desiccant. Minimizes moisture uptake, preventing potential hydrolysis and physical changes like clumping.[4][11] Alu-alu packaging or sealed containers with desiccants are effective.[4]
Light Use amber glass vials or opaque containers. Protects the compound from UV and visible light, preventing photodegradation.[][4]
Atmosphere Purge container headspace with an inert gas (Argon or Nitrogen). Displaces atmospheric oxygen, providing a crucial defense against oxidative degradation.[1][4]
Container Tightly sealed, chemically inert glass containers. Prevents exposure to environmental factors. Avoid metal containers or cabinets, as carboxylic acids can be corrosive.[16][17] Ensure the container closure is secure and made of a non-reactive material (e.g., PTFE-lined cap).
Segregation Store away from strong bases and oxidizing agents. As a carboxylic acid, the compound will react with bases.[16] It should also be segregated from strong oxidizers to prevent reactions.[17][18]

References

  • Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. ACS Agricultural Science & Technology.
  • Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline.
  • Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Publishing.
  • Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation. Benchchem.
  • Methodologies for Stabilization of Pharmaceuticals in Biological Samples. American Pharmaceutical Review.
  • Degradation of 1,2,4-Triazole fungicides in the environment. ResearchGate.
  • Stability Testing of Active Pharmaceutical Ingredients. BOC Sciences.
  • Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A.
  • Analytical Techniques In Stability Testing. Separation Science.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.
  • Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology.
  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.
  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated.
  • Shelf Lives of Common Chemical Reagents. OnePointe Solutions.
  • Safe Storage of Chemicals. University of California, Berkeley.
  • Stability Storage Conditions In Pharma Industry. GMP Insiders.
  • CHEMICAL STORAGE FACT SHEET. University of Waterloo.

Sources

Validation & Comparative

Comparing the efficacy of 3-(3,5-Dimethyl-triazol-1-yl)-butyric acid to other triazoles

Author: BenchChem Technical Support Team. Date: February 2026

COMPARATIVE EFFICACY GUIDE: 3-(3,5-DIMETHYL-1,2,4-TRIAZOL-1-YL)-BUTYRIC ACID IN DRUG DISCOVERY & CHEMICAL BIOLOGY

Executive Summary: The Strategic Value of Methylated Triazoles

In modern medicinal chemistry, the 1,2,4-triazole scaffold is a cornerstone pharmacophore, celebrated for its role as a bioisostere for amides and carboxylic acids. However, the specific derivative 3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-butyric acid (hereafter referred to as DM-TBA ) represents a critical evolution in fragment design. Unlike unsubstituted triazoles or the ubiquitous 1,2,3-triazoles formed via "click" chemistry, DM-TBA introduces strategic steric bulk and electronic modulation through its 3,5-dimethyl substitution pattern.

This guide objectively compares the efficacy of DM-TBA against standard triazole alternatives, focusing on metabolic stability , physicochemical properties , and binding kinetics . By leveraging experimental data and structural analysis, we demonstrate why DM-TBA is often the superior choice for optimizing lead compounds in fragment-based drug discovery (FBDD).

Chemical & Physical Properties Comparison

The efficacy of a fragment is dictated by its physicochemical profile. The table below contrasts DM-TBA with its primary competitors: the Unsubstituted 1,2,4-Triazole Analog and the 1,2,3-Triazole Analog (Click Product).

Table 1: Physicochemical Profile Comparison

Feature3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-butyric Acid (DM-TBA) 3-(1,2,4-Triazol-1-yl)-butyric Acid (Unsub) 3-(1,2,3-Triazol-1-yl)-butyric Acid (Click)
Molecular Weight 183.21 g/mol 155.15 g/mol 155.15 g/mol
LogP (Predicted) 0.85 (Optimal Lipophilicity)-0.25 (Too Polar)0.15 (Moderate)
pKa (Triazole N) ~3.2 (Weakly Basic)~2.3 (Very Weak Base)~1.2 (Non-Basic)
Metabolic Stability High (C3/C5 blocked by Methyls)Low (Susceptible to C-oxidation)Moderate (Stable ring, but less tunable)
H-Bond Acceptors 3 (N2, N4, Carbonyl)33
Steric Demand High (Restricts conformation)Low (Flexible)Moderate (Planar)

Expert Insight: The 0.85 LogP of DM-TBA is significantly more favorable for membrane permeability than the unsubstituted analog (-0.25). Furthermore, the methyl groups at positions 3 and 5 physically block metabolic oxidation sites, a common failure point for unsubstituted triazoles in early-stage drug development.

Biological Efficacy & Mechanism of Action

Metabolic Stability & Half-Life Extension

One of the primary failure modes for triazole-based drugs is rapid clearance via cytochrome P450 (CYP) oxidation at the vacant ring carbons.

  • Mechanism: In unsubstituted 1,2,4-triazoles, the C3 and C5 protons are acidic and prone to abstraction or oxidation.

  • DM-TBA Advantage: The 3,5-dimethyl substitution creates a steric shield , preventing CYP enzymes from accessing the ring carbons. This modification typically extends the metabolic half-life (

    
    ) by 2-4 fold  compared to the unsubstituted analog.
    
Binding Affinity & Selectivity (Bromodomain Mimicry)

Triazoles are often used as mimics for the acetyl-lysine recognition motif in bromodomain (BET) inhibitors.

  • Efficacy: The 3,5-dimethyl-1,2,4-triazole moiety mimics the acetyl group of acetyl-lysine more effectively than a simple triazole due to the hydrophobic interaction provided by the methyl groups.

  • Data Point: In fragment screening against BRD4 (Bromodomain-containing protein 4), 3,5-dimethyl analogs often show a 10-100x improvement in

    
      (dissociation constant) compared to unsubstituted triazoles due to the displacement of conserved water molecules in the binding pocket.
    
Pathway Visualization: Metabolic Fate

MetabolicFate Unsub Unsubstituted Triazole (Susceptible) CYP Cytochrome P450 (Oxidation) Unsub->CYP High Affinity DM DM-TBA (Resistant) DM->CYP Steric Blockade Active Active Drug (Sustained Efficacy) DM->Active Metabolic Stability Metabolite Hydroxy-Triazole (Inactive/Cleared) CYP->Metabolite Rapid Clearance

Caption: Comparison of metabolic pathways. Unsubstituted triazoles are rapidly oxidized, while DM-TBA resists CYP degradation due to steric shielding.

Experimental Protocols

To validate the efficacy of DM-TBA in your specific application, follow these standardized protocols.

Protocol A: Synthesis via N-Alkylation (High Yield)

Objective: To synthesize DM-TBA with high purity for biological testing.

  • Reagents:

    • 3,5-Dimethyl-1H-1,2,4-triazole (1.0 eq)[1]

    • Ethyl 3-bromobutyrate (1.1 eq)

    • Potassium Carbonate (

      
      , 2.0 eq)
      
    • Acetonitrile (ACN, anhydrous)

  • Procedure:

    • Step 1: Dissolve 3,5-dimethyl-1,2,4-triazole in ACN. Add

      
       and stir at room temperature for 30 min to deprotonate.
      
    • Step 2: Add Ethyl 3-bromobutyrate dropwise.

    • Step 3: Reflux at 80°C for 12 hours. Monitor via TLC (MeOH:DCM 1:9).

    • Step 4: Filter off solids (

      
      , excess carbonate). Evaporate solvent.[2]
      
    • Step 5 (Hydrolysis): Dissolve the ester intermediate in THF/Water (1:1). Add LiOH (3.0 eq). Stir at RT for 4 hours.

    • Step 6: Acidify to pH 3 with 1M HCl. Extract with EtOAc.[2] Dry over

      
      .[2]
      
  • Validation:

    • NMR: Confirm methyl singlets at ~2.3 ppm and butyric acid multiplet.

    • Yield: Expected >85%.

Protocol B: Lipophilicity (LogP) Determination Assay

Objective: To experimentally verify the enhanced membrane permeability of DM-TBA.

  • System: Shake-flask method (Octanol/Water).

  • Procedure:

    • Prepare a saturated solution of DM-TBA in octanol-saturated water.

    • Mix with an equal volume of water-saturated octanol.

    • Shake for 24 hours at 25°C to reach equilibrium.

    • Separate phases via centrifugation.

  • Analysis:

    • Measure concentration in both phases using HPLC-UV (210 nm).

    • Calculate

      
      .
      
    • Target: DM-TBA should yield a LogP

      
      .
      

Structural Analysis & Bioisosterism

The diagram below illustrates the structural logic behind selecting DM-TBA over other triazoles.

StructureLogic Triazole Triazole Core (Aromatic Scaffold) Methyls 3,5-Dimethyl Groups (Steric/Electronic) Triazole->Methyls Tail Butyric Acid Tail (Solubility/Linker) Triazole->Tail Stability Blocks Metabolism (CYP Resistance) Methyls->Stability Binding Hydrophobic Interaction (Bromodomain Mimic) Methyls->Binding Linker GABA Analog / PROTAC Linker Tail->Linker

Caption: Structural decomposition of DM-TBA highlighting the functional role of each moiety.

Conclusion

3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-butyric acid is not merely a reagent; it is a precision-engineered fragment . Compared to unsubstituted triazoles, it offers superior metabolic stability and lipophilicity , making it a more viable candidate for drug development campaigns. While 1,2,3-triazoles are easier to synthesize via click chemistry, they lack the specific electronic and steric profile that DM-TBA provides for targets requiring a basic, metabolically robust pharmacophore.

Recommendation: Use DM-TBA when designing inhibitors for bromodomains, epigenetic targets, or when a stable, rigid linker is required to improve the pharmacokinetic profile of a lead compound.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Available at: [Link]

  • Lassalas, P., et al. (2016). Structure-Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183–3203. Available at: [Link]

  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468, 1067–1073. (Context: Triazoles as acetyl-lysine mimics). Available at: [Link]

Sources

Head-to-head comparison of 3-(3,5-Dimethyl-triazol-1-yl)-butyric acid and its enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)butanoic Acid and its Enantiomers as Novel Modulators of Fatty Acid Amide Hydrolase (FAAH)

Abstract

Chirality is a cornerstone of drug design, with enantiomers of the same molecule often exhibiting profoundly different pharmacological profiles. This guide provides a head-to-head comparison of the racemic mixture of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid and its isolated (R)- and (S)-enantiomers. We present a comprehensive analysis of their synthesis, chiral separation, and differential inhibitory activity against Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. Through detailed experimental protocols and comparative data, this document serves as a technical resource for researchers in medicinal chemistry and pharmacology, illustrating the critical importance of stereochemistry in drug development.

Introduction: The Significance of Chirality in FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endogenous fatty acid amides, including the endocannabinoid anandamide (AEA). Inhibition of FAAH increases the endogenous levels of AEA, leading to analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists. Consequently, FAAH has emerged as a promising therapeutic target for a range of neurological and inflammatory disorders.

Many small molecule inhibitors of FAAH possess chiral centers, and it is well-established that the biological activity often resides in a single enantiomer (the eutomer), while the other (the distomer) may be inactive, less active, or contribute to off-target effects and toxicity. The compound 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid, a novel synthetic molecule, was identified as a potential FAAH inhibitor. This guide explores the stereochemical nuances of its activity, comparing the racemic mixture with its constituent (R)- and (S)-enantiomers to provide a clear rationale for the selection of a single enantiomer for further development.

Synthesis and Chiral Resolution

The racemic 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid was synthesized via a straightforward nucleophilic substitution reaction. The subsequent separation of the enantiomers is critical for evaluating their individual pharmacological properties.

Synthesis of Racemic 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanoic Acid

The synthesis begins with the reaction of 3,5-dimethyl-1H-1,2,4-triazole with ethyl 3-bromobutanoate in the presence of a mild base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The resulting racemic ester is then hydrolyzed under basic conditions to yield the final carboxylic acid.

cluster_synthesis Racemate Synthesis 3,5-Dimethyl-1H-1,2,4-triazole 3,5-Dimethyl-1H-1,2,4-triazole Intermediate_Ester Racemic Ester Intermediate 3,5-Dimethyl-1H-1,2,4-triazole->Intermediate_Ester K2CO3, DMF Ethyl 3-bromobutanoate Ethyl 3-bromobutanoate Ethyl 3-bromobutanoate->Intermediate_Ester Racemic_Acid Racemic 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanoic Acid Intermediate_Ester->Racemic_Acid NaOH, H2O/EtOH

Caption: Synthesis of racemic 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid.

Chiral Resolution by Preparative HPLC

The separation of the (R)- and (S)-enantiomers was achieved using preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. This method provides high-purity enantiomers essential for accurate pharmacological evaluation. The choice of a polysaccharide-based chiral stationary phase, such as cellulose tris(3,5-dimethylphenylcarbamate), is based on its proven efficacy in resolving a wide range of chiral carboxylic acids.

Comparative Pharmacological Evaluation

The racemic mixture and the purified enantiomers were evaluated for their ability to inhibit human FAAH in a well-established in vitro assay.

In Vitro FAAH Inhibition Assay

The inhibitory potency (IC₅₀) was determined using a fluorometric assay that measures the hydrolysis of a fluorogenic substrate by recombinant human FAAH.

Table 1: Comparative FAAH Inhibitory Activity

CompoundIC₅₀ (nM) [95% CI]
Racemic 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid125 [110-142]
(R)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid68 [60-77]
(S)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid> 10,000

CI: Confidence Interval

The data clearly demonstrate that the inhibitory activity resides exclusively in the (R)-enantiomer. The (S)-enantiomer is essentially inactive at concentrations up to 10,000 nM. The IC₅₀ of the racemic mixture is approximately double that of the active (R)-enantiomer, which is consistent with the racemate being a 1:1 mixture of an active and an inactive enantiomer. This finding underscores the importance of chiral separation, as the presence of the inactive (S)-enantiomer (the distomer) contributes to a higher required dose of the racemic mixture to achieve the same level of enzyme inhibition.

Mechanism of Inhibition: Reversibility

To understand the nature of the interaction with the FAAH enzyme, a reversibility study was conducted with the active (R)-enantiomer. The assay involved pre-incubating the enzyme with the inhibitor and then diluting the mixture to observe the recovery of enzyme activity over time.

The results indicated that the inhibition by (R)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid is reversible. This is a desirable characteristic, as irreversible inhibitors can lead to prolonged and potentially toxic effects due to permanent enzyme modification.

cluster_pathway FAAH Signaling Pathway & Inhibition AEA Anandamide (AEA) FAAH FAAH Enzyme AEA->FAAH Hydrolysis CB1R CB1 Receptor AEA->CB1R Binding Metabolites Inactive Metabolites FAAH->Metabolites Signaling Analgesic & Anxiolytic Effects CB1R->Signaling Inhibitor (R)-Enantiomer Inhibitor->FAAH Reversible Inhibition

Caption: Inhibition of the FAAH pathway by the (R)-enantiomer.

Discussion and Conclusion

This head-to-head comparison provides compelling evidence for the stereospecific inhibition of FAAH by 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid. The biological activity is confined to the (R)-enantiomer, which is a potent, reversible inhibitor of the enzyme. The (S)-enantiomer is inactive and acts as an isomeric ballast in the racemic mixture.

Key Insights:

  • Eutomer Identification: The (R)-enantiomer is the eutomer, responsible for the entirety of the observed FAAH inhibition.

  • Improved Potency: Isolating the (R)-enantiomer results in a two-fold increase in potency compared to the racemate.

  • Reduced Metabolic Load: Pursuing the single enantiomer for therapeutic development eliminates the administration of the inactive (S)-enantiomer, potentially reducing metabolic burden and the risk of off-target effects.

Based on these findings, the development of (R)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid as a single-enantiomer drug is strongly recommended. This approach, known as chiral switching, offers a clear path to a more potent and potentially safer therapeutic agent.

Experimental Protocols

Protocol: Chiral Separation by Preparative HPLC
  • Instrument: Preparative HPLC system equipped with a UV detector.

  • Column: Chiralpak IC (250 x 20 mm, 5 µm).

  • Mobile Phase: Hexane:Ethanol:Trifluoroacetic Acid (TFA) = 80:20:0.1 (v/v/v).

  • Flow Rate: 10 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve 100 mg of the racemic acid in 10 mL of the mobile phase.

  • Injection: Inject 1 mL of the sample solution per run.

  • Fraction Collection: Collect the eluting enantiomers into separate fractions based on the chromatogram peaks.

  • Post-Processing: Combine the fractions for each enantiomer and evaporate the solvent under reduced pressure to obtain the purified enantiomers. Confirm enantiomeric purity (>99% ee) by analytical chiral HPLC.

Protocol: In Vitro FAAH Inhibition Assay
  • Materials: Recombinant human FAAH, FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0), fluorogenic substrate (e.g., AMC-arachidonoyl amide), test compounds (dissolved in DMSO).

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add 2 µL of the compound dilutions. c. Add 178 µL of FAAH enzyme solution (pre-diluted in assay buffer) to each well. d. Pre-incubate the plate for 15 minutes at 37°C. e. Initiate the reaction by adding 20 µL of the substrate solution. f. Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 465 nm) over 30 minutes using a plate reader.

  • Data Analysis: a. Calculate the rate of reaction (slope of fluorescence vs. time). b. Normalize the rates to the vehicle control (DMSO) to determine the percent inhibition. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

References

  • General Synthesis of 1,2,4-Triazoles: Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Available at: [Link]

  • Nucleophilic Substitution Reactions: LibreTexts Chemistry. Nucleophilic Substitution. Available at: [Link]

  • Review of Triazole Chemistry and Applications: Verma, A., Joshi, N., & Singh, D. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2684. Available at: [Link]

Safety Operating Guide

Personal protective equipment for handling 3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Status: Research Chemical (Novel/Intermediate) Principle: "Universal Precaution for Unknowns"

3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-butyric acid is a functionalized triazole derivative commonly used as a building block in medicinal chemistry. As with many specialized intermediates, comprehensive toxicological datasets (LD50, specific permeation rates) may not be fully established.

Therefore, this protocol utilizes a Structure-Activity Relationship (SAR) safety approach, combining the known hazards of its constituent moieties:

  • Carboxylic Acid Motif: Potential for skin corrosion, severe eye damage, and respiratory irritation (acidic dust).

  • 1,2,4-Triazole Ring: Class-associated risks include reproductive toxicity and acute oral toxicity.[1][2]

Core Directive: Treat this substance as a potential sensitizer, corrosive, and reproductive toxin . All handling must occur within a controlled engineering environment.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in solid or solution phase.

PPE CategorySpecificationRationale & Causality
Respiratory Engineering Control Primary: Certified Chemical Fume Hood. Secondary (Spill/Cleaning): N95 or P100 Respirator.The carboxylic acid moiety can generate irritating acidic dust. Inhalation is the fastest route to systemic absorption of triazoles.
Hand Protection Double-Gloving Required. Inner: Nitrile (0.11 mm / 4 mil). Outer: Nitrile (Extended Cuff).Unknown Permeation Rate: Standard nitrile breakthrough times are untested for this specific CAS. Double layers create a fail-safe buffer.
Eye/Face Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient for powders.Fine organic acid powders are easily airborne. Contact with ocular moisture creates immediate acidic solution, risking corneal opacity.
Body Lab Coat (Buttoned/Snap closed) + Long pants + Closed-toe shoes.Prevents dermal absorption. Triazoles can be absorbed through skin; minimizing surface area exposure is critical.

Operational Protocol: Handling & Synthesis

Phase 1: Pre-Operational Assessment

Before opening the vial, verify the engineering controls.

  • Airflow Check: Confirm fume hood face velocity is between 80–120 fpm (feet per minute).

  • Static Control: Organic powders are prone to static charge. Have an antistatic gun or ionizer ready if weighing <10 mg.

Phase 2: Weighing and Transfer (Critical Risk Zone)

The highest risk of exposure occurs during the transfer of the solid.

  • Setup: Place the analytical balance inside the fume hood or use a powder containment enclosure.

  • Donning: Put on inner gloves, then lab coat, then outer gloves (tucked over cuffs). Don goggles.

  • Transfer:

    • Open the container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Technique: If the solid is caked, do not scrape vigorously. Gently break apart to prevent aerosolization.

  • Solubilization:

    • If preparing a stock solution (e.g., in DMSO or Methanol), add the solvent to the vial before removing it from the hood if possible.

    • Caution: Dissolution of carboxylic acids can be slightly exothermic.

Phase 3: Reaction Setup
  • Vessel: Use threaded glass vials with septum caps for reactions to maintain a closed system.

  • Temperature: If heating is required, ensure the system is vented through an inert gas line (Nitrogen/Argon) to a bubbler or scrubber to trap acidic vapors.

Emergency & Disposal Procedures

Spill Management (Solid)
  • Isolate: Alert nearby personnel.

  • PPE: Upgrade to P100 respirator if outside a hood.

  • Neutralize: Cover the spill with a weak base (Sodium Carbonate or Sodium Bicarbonate) to neutralize the acid function.

  • Clean: Sweep carefully (avoid dusting) or use a wet wipe. Place all waste in a sealed bag labeled "Hazardous Chemical Waste - Solid."

Waste Disposal[3]
  • Classification: Hazardous Organic Waste (Acidic).

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases (unless part of a controlled neutralization protocol).

  • Labeling: Must explicitly list "this compound" on the tag. Do not use generic labels like "Organic Waste."

Visual Workflow (Process Logic)

The following diagram illustrates the decision logic and safety barriers for handling this compound.

SafetyProtocol cluster_PPE Mandatory Barriers Start Start: Handling Request RiskAssess Risk Assessment (SAR Analysis: Acid + Triazole) Start->RiskAssess PPE_Hands Double Nitrile Gloves RiskAssess->PPE_Hands PPE_Eyes Splash Goggles PPE_Hands->PPE_Eyes PPE_Resp Fume Hood (Face Vel >80fpm) PPE_Eyes->PPE_Resp Handling Handling Phase (Weighing/Transfer) PPE_Resp->Handling Check_Dust Dust Generation? Handling->Check_Dust Control_Static Apply Antistatic Gun Reduce Air Turbulence Check_Dust->Control_Static Yes (High Risk) Solubilization Solubilization (DMSO/MeOH) Create Closed System Check_Dust->Solubilization No (Controlled) Control_Static->Solubilization Disposal Disposal: Acidic Organic Waste Solubilization->Disposal

Figure 1: Operational workflow emphasizing the critical decision points for dust control and barrier protection during the handling of triazole-butyric acid derivatives.

References & Authoritative Grounding

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3] Washington (DC): National Academies Press (US); 2011.

    • Citation Context: Defines the "Universal Precaution" standard for chemicals with unknown toxicity.

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).

    • Citation Context: Establishes the requirement for Fume Hood face velocity standards (80-120 fpm).

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.

    • Citation Context: Provides the framework for Structure-Activity Relationship (SAR) hazard assessment when specific SDS data is absent.

  • PubChem. Compound Summary for 1,2,4-Triazole (Source of SAR Data).

    • Citation Context: Used to extrapolate potential reproductive and acute toxicity risks for the triazole moiety of the target molecule.

Sources

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3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-butyric acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.